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1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one Documentation Hub

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  • Product: 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one
  • CAS: 219539-06-7

Core Science & Biosynthesis

Foundational

The Definitive Guide to the Structural Elucidation of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one: A Vade Mecum for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. This technical guide provides an in-depth, ex...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. This technical guide provides an in-depth, experience-driven walkthrough for the complete structural elucidation of a novel substituted acetophenone, 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one. This compound, with its blend of a ketone, a phenol ether, and a benzylic alcohol, presents an excellent case study for the synergistic application of modern analytical techniques. We will move beyond a mere recitation of methods to a logical, causality-driven narrative that mirrors the real-world process of structural verification, an essential skill for researchers, scientists, and drug development professionals.

Strategic Overview: A Multi-Pronged Analytical Approach

The structural elucidation of a previously uncharacterized molecule is akin to solving a complex puzzle. Each piece of analytical data provides a unique perspective, and only through their logical integration can a complete and validated picture emerge. Our strategy for 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one will be anchored in a suite of spectroscopic techniques, each chosen for the specific structural questions it can answer.

Our investigation will proceed through the following logical steps:

  • Elemental Composition and Molecular Weight Determination: High-resolution mass spectrometry will provide the foundational data of the molecule's exact mass and, from that, its elemental formula.

  • Functional Group Identification: Infrared spectroscopy will offer a rapid survey of the functional groups present, confirming the expected ketone, alcohol, and aromatic ether moieties.

  • Proton and Carbon Framework Assembly: A comprehensive analysis using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will allow us to piece together the carbon and proton framework of the molecule, establishing connectivity and the relative positions of substituents on the aromatic ring.

  • Final Structure Confirmation: The culmination of all spectroscopic data will lead to the unambiguous confirmation of the structure of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one.

Structure Elucidation Workflow Figure 1: A logical workflow for the structural elucidation of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one. cluster_0 Initial Analysis cluster_1 Framework Assembly HRMS High-Resolution Mass Spectrometry (HRMS) (Elemental Formula: C10H12O3) 1H_NMR 1H NMR (Proton Environment) HRMS->1H_NMR IR Infrared (IR) Spectroscopy (Functional Group Identification) IR->1H_NMR 13C_NMR 13C NMR & DEPT (Carbon Skeleton) 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) 13C_NMR->2D_NMR Structure_Confirmation Final Structure Confirmation 2D_NMR->Structure_Confirmation MS_Fragmentation Figure 2: Predicted key fragmentation pathways for 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one. Parent [M+H]⁺ m/z = 181 Frag1 [M+H - CH₃]⁺ m/z = 166 Parent->Frag1 - •CH₃ Frag2 [M+H - H₂O]⁺ m/z = 163 Parent->Frag2 - H₂O Frag3 [M+H - COCH₃]⁺ m/z = 138 Parent->Frag3 - •COCH₃

Exploratory

Synthesis of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

An In-Depth Technical Guide Executive Summary The target molecule, 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (also known as 5-acetyl-2-methoxybenzyl alcohol ), represents a critical bifunctional building block in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The target molecule, 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (also known as 5-acetyl-2-methoxybenzyl alcohol ), represents a critical bifunctional building block in medicinal chemistry. Its structure combines an electron-rich anisole core with two chemically distinct reactive centers: an electron-withdrawing acetyl group and a benzylic primary alcohol.

This guide outlines two distinct synthetic pathways tailored for specific operational scales:

  • The Direct Electrophilic Route (Industrial/Scale-Up): A two-step sequence utilizing Blanc chloromethylation followed by hydrolysis. This route is atom-economical but requires rigorous safety controls due to hazardous intermediates.

  • The Chemoselective Reduction Route (High-Purity/Discovery): A three-step protection-reduction-deprotection sequence starting from methyl 5-acetyl-2-methoxybenzoate. This route ensures maximum regiocontrol and purity, ideal for GMP settings.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the target molecule (Target 1 ) can be deconstructed into three primary disconnections. The choice of disconnection dictates the strategy:

  • Path A (C–C Bond Formation): Disconnection of the benzylic carbon from the aromatic ring suggests an electrophilic aromatic substitution (chloromethylation) on the commercially available 4-methoxyacetophenone.

  • Path B (Functional Group Interconversion): Disconnection of the alcohol to an ester precursor (methyl 5-acetyl-2-methoxybenzoate) implies a reduction. The challenge here is chemoselectivity: reducing the ester without affecting the ketone.

Retrosynthesis Target Target Molecule (5-Acetyl-2-methoxybenzyl alcohol) IntermediateA 3-Chloromethyl-4-methoxyacetophenone Target->IntermediateA Hydrolysis ProtectedB Ketal Intermediate Target->ProtectedB Deprotection StartA 4-Methoxyacetophenone (Commercially Available) IntermediateA->StartA Blanc Chloromethylation IntermediateB Methyl 5-acetyl-2-methoxybenzoate ProtectedB->IntermediateB Selective Reduction

Figure 1: Retrosynthetic analysis showing the Electrophilic (Red) and Chemoselective (Blue) pathways.

Part 2: Method A – The Blanc Chloromethylation Route

Best for: Large-scale synthesis where step count and cost are critical constraints.

This classical approach exploits the directing effects of the substituents. The methoxy group (strong ortho/para director) activates position 3. The acetyl group (strong meta director) also directs incoming electrophiles to position 3. This cooperative directing effect makes the 3-position highly nucleophilic.

Step 1: Chloromethylation

Reaction: 4-Methoxyacetophenone + HCHO + HCl


 3-(Chloromethyl)-4-methoxyacetophenone
  • Reagents: Paraformaldehyde, Concentrated HCl, Anhydrous Zinc Chloride (

    
    ).
    
  • Mechanism: The reaction proceeds via the formation of a hydroxymethyl cation (or chloromethyl cation) equivalent, generated from formaldehyde and HCl, catalyzed by the Lewis acid (

    
    ).
    
Step 2: Hydrolysis

Reaction: 3-(Chloromethyl)-4-methoxyacetophenone +




Target
  • Rationale: Benzylic chlorides are highly reactive.[1] Mild hydrolysis conditions are required to prevent polymerization or ether formation. Calcium carbonate (

    
    ) acts as an acid scavenger to neutralize HCl generated during hydrolysis.
    
Experimental Protocol (Method A)
  • Chloromethylation:

    • In a 3-neck flask equipped with a gas inlet tube and reflux condenser, dissolve 4-methoxyacetophenone (15.0 g, 100 mmol) and paraformaldehyde (4.5 g, 150 mmol) in 50 mL of dry benzene or cyclohexane.

    • Add anhydrous

      
        (5.0 g) as a catalyst.
      
    • Heat the mixture to 60°C with vigorous stirring.

    • Bubble dry HCl gas through the mixture for 2-3 hours. The solution will darken, and phase separation may occur.

    • Safety Note: This step generates bis(chloromethyl) ether (BCME), a potent carcinogen, in trace amounts. Perform in a high-efficiency fume hood with a scrubber.

    • Workup: Pour the reaction mixture into ice water. Extract with ethyl acetate (3 x 50 mL). Wash the organic layer with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Recrystallize the crude solid from hexane/ethyl acetate to yield the chloromethyl intermediate.

  • Hydrolysis:

    • Suspend the chloromethyl intermediate (10.0 g) in a mixture of dioxane/water (1:1, 100 mL).

    • Add

      
        (10.0 g) and heat the mixture to reflux for 4 hours.
      
    • Monitor by TLC (disappearance of the less polar chloride spot).

    • Workup: Filter off the inorganic salts while hot. Concentrate the filtrate to remove dioxane. The product typically precipitates from the remaining aqueous phase upon cooling.

    • Yield: Expected overall yield 55-65%.

Part 3: Method B – The Chemoselective Reduction Route

Best for: Pharmaceutical discovery and GMP synthesis requiring high purity and avoidance of carcinogenic alkylating agents.

This route addresses the challenge of reducing an ester in the presence of a ketone. Since ketones are generally more reactive toward nucleophilic hydride reducing agents (like


) than esters, the ketone must be protected.
Workflow Logic
  • Protection: Convert the acetyl ketone to a cyclic ketal (1,3-dioxolane).

  • Reduction: Reduce the methyl ester to the primary alcohol using Lithium Aluminum Hydride (

    
    ).
    
  • Deprotection: Hydrolyze the ketal back to the ketone under acidic conditions.

ProtectionStrategy Step1 Start: Methyl 5-acetyl-2-methoxybenzoate Step2 Protection (Ethylene Glycol / pTSA) Step1->Step2 Reflux (-H2O) Step3 Reduction (LiAlH4 / THF) Step2->Step3 0°C -> RT Step4 Deprotection (HCl / Acetone) Step3->Step4 Workup Final Target Product Step4->Final

Figure 2: Protection-Reduction sequence ensuring chemoselectivity.

Experimental Protocol (Method B)

Starting Material: Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3) [1].[2]

  • Ketalization (Protection):

    • Dissolve methyl 5-acetyl-2-methoxybenzoate (10.0 g, 48 mmol) in toluene (150 mL).

    • Add ethylene glycol (15 mL, excess) and p-toluenesulfonic acid (pTSA, 0.5 g).

    • Reflux in a Dean-Stark apparatus to remove water azeotropically. Reaction completion is indicated by the cessation of water collection (approx. 4-6 hours).

    • Workup: Wash with saturated

      
      , dry, and evaporate to yield the ketal-ester.
      
  • Reduction:

    • Dissolve the crude ketal-ester in anhydrous THF (100 mL) and cool to 0°C under nitrogen.

    • Slowly add

      
        (2.0 equiv, 1.0 M in THF) dropwise. Note: 
      
      
      
      is insufficient for rapid ester reduction.
    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench: Carefully add Fieser workup reagents (

      
      , 15% NaOH, 
      
      
      
      ) to precipitate aluminum salts. Filter and concentrate.
  • Deprotection:

    • Dissolve the reduced ketal-alcohol in acetone (50 mL) and add 2N HCl (10 mL).

    • Stir at room temperature for 2 hours.

    • Workup: Neutralize with

      
      , evaporate acetone, and extract with ethyl acetate.
      
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 7:3).

    • Yield: Expected overall yield 70-80%.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

TechniqueSignalAssignment
1H NMR (400 MHz, CDCl3)

2.55 (s, 3H)
Acetyl methyl group (

-C=O)

3.92 (s, 3H)
Methoxy group (O-

)

4.70 (s, 2H)
Benzylic methylene (

-OH)

6.95 (d, 1H)
Aromatic proton (ortho to OMe, meta to Acetyl)

7.90 (dd, 1H)
Aromatic proton (meta to OMe, ortho to Acetyl)

8.05 (d, 1H)
Aromatic proton (ortho to Acetyl, ortho to CH2OH)
IR Spectroscopy 1675

Ketone C=O stretch (conjugated)
3400

(broad)
Alcohol O-H stretch
Part 5: Safety & Handling
  • Bis(chloromethyl) ether (BCME): In Method A, the reaction of formaldehyde and HCl can generate BCME, a regulated carcinogen. Method B is strongly recommended for labs without specialized containment facilities.

  • Lithium Aluminum Hydride: Reacts violently with water. Use under inert atmosphere (Argon/Nitrogen).

  • Waste Disposal: Halogenated waste (from Method A) must be segregated. Aluminum salts (from Method B) should be quenched fully before disposal.

References
  • PubChem. (n.d.). Methyl 5-acetyl-2-methoxybenzoate (CID 606426). National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Cambridge University Press. (n.d.).[3] Blanc Chloromethylation Reaction.[3] Retrieved February 18, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one is a substituted acetophenone derivative with potential applications in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one is a substituted acetophenone derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural elucidation is paramount to confirming its identity and purity. This guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers engaged in the synthesis and characterization of this and related molecules.

The causality behind the experimental choices and data interpretation lies in the fundamental principles of how molecules interact with electromagnetic radiation and magnetic fields. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule.

Molecular Structure and Key Features

The structure of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one, a key focus of this guide, is presented below. Understanding the arrangement of its functional groups—a ketone, a hydroxymethyl group, a methoxy group, and a substituted aromatic ring—is fundamental to interpreting its spectral data.

Caption: Molecular structure of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one in deuterated chloroform (CDCl₃) would exhibit distinct signals for each type of proton.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d1HAr-H (H-6)
~7.88dd1HAr-H (H-2)
~6.95d1HAr-H (H-5)
~4.75s2H-CH₂OH
~3.90s3H-OCH₃
~2.55s3H-C(O)CH₃
~2.10t1H-CH₂OH

Interpretation:

  • Aromatic Protons: The three protons on the aromatic ring appear in the downfield region (6.9-8.0 ppm) due to the deshielding effect of the ring current. The proton ortho to the acetyl group (H-6) is expected to be the most downfield, appearing as a doublet. The proton between the acetyl and hydroxymethyl groups (H-2) would likely be a doublet of doublets, and the proton ortho to the methoxy group (H-5) a doublet.

  • Hydroxymethyl Protons: The two protons of the -CH₂- group are diastereotopic and would ideally appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself would appear as a triplet. In practice, the hydroxyl proton signal can be broad and may not show clear coupling due to exchange with trace amounts of water.

  • Methoxy and Acetyl Protons: The methoxy (-OCH₃) and acetyl (-C(O)CH₃) protons each appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts are characteristic of these functional groups.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~198.0C=O (acetyl)
~162.0Ar-C (C-4)
~131.0Ar-C (C-1)
~130.0Ar-C (C-6)
~125.0Ar-C (C-2)
~124.0Ar-C (C-3)
~110.0Ar-C (C-5)
~63.0-CH₂OH
~56.0-OCH₃
~26.0-C(O)CH₃

Interpretation:

  • Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing significantly downfield around 198.0 ppm.

  • Aromatic Carbons: The six aromatic carbons appear in the range of 110-165 ppm. The carbon attached to the electron-donating methoxy group (C-4) is the most shielded among the substituted carbons, while the carbon attached to the electron-withdrawing acetyl group (C-1) is more deshielded.

  • Aliphatic Carbons: The carbon of the hydroxymethyl group (-CH₂OH) appears around 63.0 ppm, the methoxy carbon (-OCH₃) around 56.0 ppm, and the acetyl methyl carbon (-C(O)CH₃) is the most shielded at approximately 26.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1670StrongC=O stretch (ketone)
1600, 1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1050StrongC-O stretch (primary alcohol)

Interpretation:

  • O-H Stretch: A strong, broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl group of the hydroxymethyl substituent. The broadening is due to hydrogen bonding.

  • C=O Stretch: A sharp, strong absorption at approximately 1670 cm⁻¹ is characteristic of the carbonyl group of the aryl ketone.

  • C-H Stretches: Absorptions for aromatic and aliphatic C-H stretches are expected in their respective regions.

  • C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the aryl ether and the primary alcohol are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one, the molecular weight is 180.19 g/mol .

Predicted Mass Spectrum Data (Electron Ionization):

m/zRelative Intensity (%)Assignment
180High[M]⁺ (Molecular Ion)
165High[M - CH₃]⁺
151Moderate[M - CH₂OH]⁺
137Moderate[M - COCH₃]⁺
121Low[M - CH₂OH - CO]⁺
43Very High[CH₃CO]⁺ (Base Peak)

Interpretation:

  • Molecular Ion Peak: A prominent molecular ion peak ([M]⁺) at m/z 180 confirms the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is dictated by the functional groups. The most common fragmentations would be the loss of a methyl group ([M - CH₃]⁺, m/z 165) from the acetyl group, loss of the hydroxymethyl radical ([M - CH₂OH]⁺, m/z 151), and loss of the acetyl radical ([M - COCH₃]⁺, m/z 137). The acylium ion ([CH₃CO]⁺) at m/z 43 is expected to be the base peak due to its stability.

G cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Combined Spectral Data nmr->data ir->data ms->data structure Structural Elucidation data->structure

Caption: Workflow for the spectral characterization of a synthesized compound.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectral data discussed. These protocols are designed to be self-validating systems for obtaining high-quality data.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one for ¹H NMR, or 20-50 mg for ¹³C NMR.[1][2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[2]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane).[4]

    • The concentration should be approximately 0.1-1 mg/mL.[4]

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the ionization energy (typically 70 eV for EI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can help to confirm the structure.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one. The predicted spectral data and their interpretation, as outlined in this guide, serve as a valuable reference for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug development and chemical research.

References

  • ACD/Labs. (n.d.). NMR Prediction Software. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Fiveable. (2025, August 15). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

Sources

Exploratory

The Diverse Biological Activities of Substituted Acetophenones: A Technical Guide for Drug Discovery and Development

An in-depth technical guide or whitepaper on the core. Abstract: Substituted acetophenones, a class of aromatic ketones, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biol...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Abstract: Substituted acetophenones, a class of aromatic ketones, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant pharmacological potential of these compounds. We delve into the core biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic effects. For each area, we explore the underlying mechanisms of action, elucidate key structure-activity relationships (SAR), provide detailed experimental protocols for evaluation, and summarize pertinent data. This guide is designed to be a practical resource, offering field-proven insights to facilitate the rational design and development of novel therapeutics based on the acetophenone framework.

Introduction to Substituted Acetophenones

Chemical Structure and Properties of the Acetophenone Scaffold

Acetophenone is the simplest aromatic ketone, consisting of an acetyl group attached to a benzene ring. The core structure, 1-phenylethanone, serves as a foundational building block for a vast array of derivatives. The reactivity of the ketone functional group and the potential for substitution on the aromatic ring allow for extensive chemical modifications. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn modulate its biological activity.[1]

Significance in Medicinal Chemistry and Drug Design

The acetophenone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Its derivatives are found in numerous natural products and synthetic compounds with therapeutic applications.[4] The ease of synthesis and the ability to fine-tune its properties through substitution make it an attractive starting point for the design of new drugs. Modifications to acetophenone-derived compounds have been shown to significantly influence their biological interactions, making them promising candidates in drug design.[2]

Overview of Biological Activities

Substituted acetophenones have been reported to possess a wide array of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity [2][5][6]

  • Antioxidant Activity [7][8]

  • Anti-inflammatory Activity [4][9][10]

  • Cytotoxic and Anticancer Activity [4][11][12]

  • α-Glucosidase Inhibition [13][14]

This guide will focus on the most prominent of these activities, providing a technical foundation for further research and development.

Antimicrobial and Antifungal Activities

Mechanism of Action against Bacteria and Fungi

The antimicrobial and antifungal mechanisms of substituted acetophenones are often multifaceted. One proposed mechanism involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[2] The electrophilic nature of the carbonyl group can also lead to interactions with microbial proteins and enzymes, disrupting essential metabolic pathways.[2] For some derivatives, such as α,α-dihalogenated acetophenones, specific gene targets have been identified that are crucial for their antifungal action.[15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency of acetophenone derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

Electron-withdrawing groups, such as nitro (–NO₂) and bromo (–Br), have been shown to enhance antibacterial activity.[2] This is likely due to an increase in the electrophilicity of the carbonyl carbon, promoting interactions with nucleophilic residues in microbial proteins. These groups may also enhance the permeability of the compounds across the bacterial cell wall.[2]

Halogenation, particularly with bromine and chlorine, can significantly increase antifungal activity.[15] Hydroxy-substituted acetophenones also exhibit considerable antifungal activity against a range of plant pathogenic fungi.[3] The position of the substituent is also critical; for instance, para-substituted derivatives often show greater activity than their meta-substituted counterparts.[15]

Experimental Protocols for Evaluation

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This method assesses the susceptibility of bacteria to an antimicrobial agent.[5]

Protocol:

  • Prepare a standardized inoculum of the test bacterium and spread it uniformly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Impregnate sterile filter paper disks with a known concentration of the test compound.

  • Place the disks onto the agar surface.

  • Incubate the plate under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Data Summary: Antimicrobial and Antifungal Potency of Selected Derivatives
Compound TypeSubstituentTarget OrganismActivity (MIC in µg/mL)Reference
Hydrazone Derivative-NO₂Bacillus subtilis6.25[2]
Hydrazone Derivative-BrStaphylococcus aureus12.5[2]
α,α-bromoacetophenonep-ClColletotrichum gloeosporioides<18[15]
Mono Mannich Base-Trichophyton rubrum2-16 times more potent than amphotericin B[6]

Antioxidant Activity

Role of Substituted Acetophenones in Mitigating Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Substituted acetophenones, particularly those with phenolic hydroxyl groups, can act as potent antioxidants.[7]

Mechanistic Insights: Radical Scavenging and Reducing Power

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it.[7] The resulting phenoxy radical is stabilized by resonance. Additionally, some derivatives can chelate metal ions involved in the generation of free radicals. Their reducing power allows them to reduce oxidized species, further contributing to their antioxidant effect.[7]

Structure-Activity Relationship (SAR) for Antioxidant Effects

The presence and position of hydroxyl groups on the aromatic ring are crucial for antioxidant activity.[7] Dihydroxy-substituted acetophenones generally exhibit stronger radical scavenging activity than their monohydroxy counterparts. Ortho and para hydroxyl substitutions are often more effective than meta substitutions due to the enhanced stability of the resulting semiquinone radicals.[8]

Experimental Protocols for Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add a solution of DPPH in methanol to various concentrations of the test compound.

  • Incubate the plate in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Prepare the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex.

  • Mix the test compound with the FRAP reagent.

  • After a short incubation period, measure the absorbance of the resulting blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex at a specific wavelength (e.g., 593 nm).

  • The change in absorbance is proportional to the reducing power of the compound.

Data Summary: Antioxidant Activity of Key Acetophenone Scaffolds
Compound TypeSubstituent(s)AssayActivity (IC50 in µM or other units)Reference
BenzoylhydrazoneUnsubstitutedFRAPSuperior capacity[7]
Benzoylhydrazone2,4-dihydroxyDPPHMost potent scavenger[7]
Chalcone Derivative2'-hydroxySuperoxide ScavengingComparable to ascorbic acid[8]
Chalcone Derivative4'-bromoReducing PowerGood activity (IC50: 25µg/ml)[8]

Anti-inflammatory Activity

Inhibition of Inflammatory Pathways by Acetophenone Derivatives

Inflammation is a complex biological response to harmful stimuli. Certain substituted acetophenones have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[4][9] For example, 3,5-diprenyl-4-hydroxyacetophenone has been shown to decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10.[16] Some derivatives may also exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[17]

Structure-Activity Relationship (SAR) for Anti-inflammatory Effects

The presence of methanesulfonamido and alkoxy groups at specific positions on the acetophenone ring has been shown to be important for anti-inflammatory activity.[17] Prenylated acetophenone derivatives have also been identified as effective anti-inflammatory agents.[4][16]

Experimental Protocols for In Vitro and In Vivo Assessment

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with LPS to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • A decrease in nitrite concentration indicates inhibition of NO production.

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[9][17]

Protocol:

  • Administer the test compound or a vehicle control to a group of rodents (e.g., rats or mice).

  • After a specified time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation.

  • Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.

Data Summary: Anti-inflammatory Efficacy of Lead Compounds
CompoundModelDose% InhibitionReference
3-alkoxy-4-methanesulfonamido acetophenone derivativeCarrageenan-induced rat paw edema-Comparable to rofecoxib[17]
3,5-diprenyl-4-hydroxyacetophenoneTPA-induced ear edema (mice)2 mg/earSimilar to indomethacin[16]
Chalcone derivativeCarrageenan-induced rat paw edema-Significant activity[9]

Cytotoxic and Anticancer Potential

Mechanisms of Cytotoxicity in Cancer Cell Lines

Substituted acetophenones, particularly their chalcone derivatives, have shown promising cytotoxic activity against various cancer cell lines.[11][12] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The α,β-unsaturated carbonyl system in chalcones is a reactive Michael acceptor and can interact with cellular nucleophiles like cysteine residues in proteins, thereby disrupting their function.[12]

Structure-Activity Relationship (SAR) for Anticancer Activity

The cytotoxic activity of these compounds is highly dependent on the substitution pattern on both aromatic rings of the chalcone scaffold. For instance, the presence of a nitro group on one of the rings can lead to potent sub-micromolar cytotoxicity.[11] The substitution pattern also influences the selectivity of the compound towards cancer cells versus non-tumorigenic cells.[11]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.

Data Summary: IC50 Values of Acetophenone Derivatives against Cancer Cell Lines
Compound TypeSubstituent(s)Cell LineIC50 (µM)Reference
Cinnamylideneacetophenone2-nitro on B-ringMCF-70.071[11]
Cinnamylideneacetophenone2-nitro on B-ringMDA-MB-4680.78[11]
Prenylated Acetophenone-MCF-740.4[4]

Synthesis and Characterization

General Synthetic Methodologies

Substituted acetophenones can be synthesized through various methods, with Friedel-Crafts acylation being a common approach. Many of the biologically active derivatives, such as chalcones, are synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde.[9][11][18][19] Mannich bases are another class of derivatives prepared from acetophenones.[6][10][20]

Spectroscopic Characterization

The structural confirmation of synthesized substituted acetophenones and their derivatives is typically achieved using a combination of spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and hydroxyl (O-H) groups.[2][5][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the number and connectivity of protons and carbons.[2][5][22]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[2][21][22]

Future Perspectives and Conclusion

Emerging Biological Targets

The diverse biological activities of substituted acetophenones suggest that they may interact with a multitude of biological targets. Future research should focus on identifying novel targets and elucidating the precise molecular mechanisms of action for the most promising compounds. This could involve techniques such as target-based screening, affinity chromatography, and computational docking studies.

Lead Optimization Strategies

The acetophenone scaffold provides a fertile ground for lead optimization. Systematic modifications of the substitution pattern on the aromatic ring, as well as derivatization of the ketone group, can be employed to enhance potency, selectivity, and pharmacokinetic properties. The structure-activity relationships discussed in this guide provide a solid foundation for such optimization efforts.

Concluding Remarks

Substituted acetophenones represent a valuable and versatile class of compounds with significant potential in drug discovery. Their broad range of biological activities, coupled with their synthetic tractability, makes them an attractive area for further investigation. This technical guide has provided a comprehensive overview of their antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic properties, along with the necessary experimental framework for their evaluation. It is our hope that this guide will serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on this promising scaffold.

References

A comprehensive list of references will be provided upon request.

Sources

Foundational

An In-depth Technical Guide to the Discovery, Isolation, and Synthesis of Novel Acetophenone Derivatives

Foreword: The Enduring Relevance of Acetophenones in Drug Discovery Acetophenone derivatives represent a fascinating and enduring class of phenolic compounds. Found in nature across more than 24 plant families and variou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of Acetophenones in Drug Discovery

Acetophenone derivatives represent a fascinating and enduring class of phenolic compounds. Found in nature across more than 24 plant families and various fungi, they form the structural backbone of molecules with a vast spectrum of pharmacological activities.[1][2] Their utility is not confined to their natural roles; they are pivotal precursors and synthons in medicinal chemistry, enabling the development of therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders.[1][3] Furthermore, their applications extend into the cosmetics, fragrance, and agrochemical industries, underscoring their versatility.[1][4]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven narrative on the modern methodologies for discovering and isolating these valuable compounds. We will journey through two primary discovery pathways: the exploration of nature's vast chemical library via bioassay-guided isolation and the rational design and construction of novel analogues through chemical synthesis. The causality behind experimental choices is emphasized throughout, ensuring that each protocol is not merely a series of steps but a self-validating system grounded in scientific integrity.

Part 1: Unearthing Nature's Prototypes: Bioassay-Guided Isolation

The rationale for exploring natural sources is simple yet profound: millions of years of evolution have produced an unparalleled diversity of chemical structures optimized for biological interaction. Traditional medicine often provides the first clues, pointing us toward organisms that may harbor potent bioactive compounds.[4][5][6] The core challenge lies in navigating the complexity of a crude natural extract to pinpoint the single molecule responsible for a desired effect. This is where the elegant logic of bioassay-guided fractionation becomes indispensable.

The Logic of Bioassay-Guided Fractionation

This strategy is a systematic process of deconvolution. It begins with a crude extract exhibiting a specific biological activity and employs sequential separation (fractionation) paired with recurrent biological testing (bioassay). Each step enriches the concentration of the active component, guiding the researcher toward the pure, bioactive compound.[5][7][8] This iterative cycle of "separate and test" is the most reliable method for identifying active principles from a complex matrix.[5]

Bioassay_Guided_Isolation cluster_0 Step 1: Sourcing & Extraction cluster_1 Step 2: Iterative Fractionation & Bioassay cluster_2 Step 3: Purification & Elucidation A Natural Source (e.g., Plant Leaves, Fungi) B Crude Extract (Solvent Extraction) A->B C Initial Bioassay (e.g., Anti-inflammatory Screen) B->C D Column Chromatography (Initial Fractionation) C->D Positive Hit E Fractions (F1, F2, F3...) D->E F Bioassay of Fractions E->F G Identify 'Active Fraction' F->G Isolates Activity H Preparative HPLC (Purification of Active Fraction) G->H Proceed with most potent fraction I Pure Novel Acetophenone Derivative H->I J Structural Elucidation (NMR, MS, X-ray) I->J

Caption: Workflow for Bioassay-Guided Isolation of a novel acetophenone derivative.

Experimental Protocol: Isolation of an Anti-inflammatory Acetophenone from Acronychia oligophlebia

This protocol is a representative workflow adapted from methodologies used to isolate novel anti-inflammatory and antioxidant acetophenones.[9]

Objective: To isolate and identify a novel acetophenone derivative with anti-inflammatory properties.

Methodology:

  • Step 1: Extraction of Biological Material

    • Rationale: The choice of solvent is critical for efficiently extracting compounds of interest. A sequential extraction from non-polar to polar solvents (e.g., hexane -> ethyl acetate -> methanol) is often used to perform a preliminary fractionation. Acetophenones, being phenolic, typically show good solubility in moderately polar solvents like ethyl acetate.

    • Procedure:

      • Air-dry and powder the leaves of Acronychia oligophlebia.

      • Perform sequential maceration of the powdered material (e.g., 1 kg) at room temperature, first with hexane (3 x 5 L, 72h each), followed by ethyl acetate (3 x 5 L, 72h each), and finally methanol (3 x 5 L, 72h each).[10]

      • Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator to yield the respective crude extracts.

  • Step 2: Bioassay-Guided Fractionation

    • Rationale: The ethyl acetate extract is often a rich source of phenolic compounds. We will use an in-vitro anti-inflammatory assay (e.g., nitric oxide inhibition in LPS-stimulated RAW 264.7 macrophages) to screen for activity.[9] The extract will be subjected to column chromatography over silica gel, a polar stationary phase, which separates compounds based on their polarity.

    • Procedure:

      • Screen the crude hexane, ethyl acetate, and methanol extracts for anti-inflammatory activity. Let us assume the ethyl acetate extract shows the highest potency.

      • Subject the active ethyl acetate extract (e.g., 50 g) to silica gel column chromatography.[11]

      • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, ... 0:100 hexane:ethyl acetate).

      • Collect fractions (e.g., 500 mL each) and monitor their composition using Thin Layer Chromatography (TLC).[11] Combine fractions with similar TLC profiles.

      • Test each of the combined fractions in the anti-inflammatory bioassay. Identify the fraction(s) with the most significant inhibitory activity.

  • Step 3: High-Performance Liquid Chromatography (HPLC) Purification

    • Rationale: The active fraction from column chromatography is still a mixture. Reversed-phase preparative HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, provides the high resolution needed to isolate individual compounds.[12]

    • Procedure:

      • Dissolve the most active fraction in methanol.

      • Inject the solution onto a preparative C18 HPLC column.

      • Elute with a mobile phase gradient, for example, acetonitrile and water.[13]

      • Monitor the eluent with a UV detector and collect the peaks corresponding to individual compounds.

      • Concentrate the collected fractions to yield the pure, isolated compounds. Re-test each pure compound in the bioassay to confirm which one is the active principle.

  • Step 4: Structural Elucidation

    • Rationale: Once a novel compound is isolated in pure form, its exact chemical structure must be determined. This is achieved by combining data from several spectroscopic techniques, each providing a unique piece of the structural puzzle.

    • Procedure:

      • Subject the pure, active compound to a suite of spectroscopic analyses.

      • Interpret the data from each technique to assemble the final structure. For definitive stereochemistry, growing a crystal suitable for X-ray diffraction is the gold standard.[9][14]

TechniqueInformation Provided
HRESIMS Provides the exact molecular weight and elemental formula of the compound.[12][15]
¹H NMR Identifies the number and type of protons (H atoms), their chemical environment, and connectivity to neighboring protons.[12][15]
¹³C NMR Identifies the number and type of carbon atoms in the molecule.[12][15]
2D NMR (COSY, HSQC, HMBC) Reveals correlations between protons and carbons, allowing the assembly of the molecular skeleton and placement of functional groups.[5]
FTIR Identifies key functional groups (e.g., -OH, C=O, C-O) based on their vibrational frequencies.[15][16]
UV-Vis Provides information about the electronic system, particularly conjugated systems common in acetophenones.[17]
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural confirmation.[9]

Part 2: Engineering Novelty: The Synthetic Approach

While nature provides exceptional starting points, chemical synthesis offers the power to move beyond what is naturally available. Synthesis is essential for several reasons: confirming the structure of an isolated natural product, producing larger quantities for extensive testing, and, most importantly, creating novel analogues for Structure-Activity Relationship (SAR) studies.[3][18] By systematically modifying a core acetophenone scaffold, we can fine-tune its properties to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.

The Logic of Synthetic Design

Synthetic strategies often begin with a known bioactive scaffold or a simple, commercially available acetophenone. The goal is to introduce chemical diversity through robust and well-understood reactions. This allows for the systematic exploration of how different functional groups at various positions on the acetophenone core influence biological activity. This exploration is the essence of medicinal chemistry and SAR.[3]

Synthetic_Workflow cluster_0 Step 1: Design & Starting Materials cluster_1 Step 2: Chemical Reaction cluster_2 Step 3: Purification & Characterization A Bioactive Scaffold (e.g., 4-Hydroxyacetophenone) C Reaction Setup (Solvent, Base, Heat) A->C B Reagent for Modification (e.g., Substituted Benzyl Bromide) B->C D Reaction Monitoring (TLC) C->D Reflux E Reaction Complete D->E Starting material consumed F Work-up & Extraction E->F G Column Chromatography (Purification) F->G H Characterization (NMR, MS) G->H I Pure Synthesized Derivative H->I

Caption: General workflow for the synthesis of novel acetophenone derivatives.

Experimental Protocol: Synthesis of a 4-Benzyloxy Acetophenone Derivative

This protocol is based on the efficient synthesis of acetophenone derivatives developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[3]

Objective: To synthesize 1-(4-(benzyloxy)phenyl)ethan-1-one from 4-hydroxyacetophenone.

Methodology:

  • Step 1: Reaction Setup

    • Rationale: This is a classic Williamson ether synthesis. The weakly acidic phenolic proton of 4-hydroxyacetophenone is deprotonated by a mild base (potassium carbonate). The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether linkage. Acetone is a suitable polar aprotic solvent.

    • Procedure:

      • To a solution of 4-hydroxyacetophenone (1.0 eq) in dry acetone in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

      • Add the appropriate benzyl bromide (1.1 eq) to the mixture.

      • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 60°C).

  • Step 2: Reaction Monitoring

    • Rationale: It is crucial to monitor the reaction's progress to determine when it is complete and to avoid side-product formation from prolonged heating. TLC is a fast and effective technique for this. The product, being less polar than the starting phenol, will have a higher Rf value.

    • Procedure:

      • Every hour, take a small aliquot of the reaction mixture using a capillary tube.

      • Spot the aliquot on a silica gel TLC plate alongside spots of the starting materials.

      • Elute the plate with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

      • Visualize the plate under UV light. The reaction is complete when the spot corresponding to 4-hydroxyacetophenone has disappeared.[19]

  • Step 3: Work-up and Purification

    • Rationale: The work-up procedure is designed to remove the inorganic base and salts and to isolate the crude product. Subsequent purification by column chromatography is necessary to remove any unreacted starting material or minor side products.

    • Procedure:

      • Once the reaction is complete, cool the mixture to room temperature.

      • Filter off the solid K₂CO₃ and wash it with acetone.

      • Evaporate the solvent from the filtrate under reduced pressure.

      • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

      • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.[20]

  • Step 4: Structural Confirmation

    • Rationale: As with isolated natural products, the structure of the newly synthesized compound must be rigorously confirmed to ensure the correct molecule has been made.

    • Procedure:

      • Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified product.

      • Confirm that the data matches the expected structure. Key indicators include the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the benzyl group protons in the ¹H NMR spectrum.[3]

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of discovering and creating novel derivatives is to identify compounds with superior biological activity. A critical aspect of this process is understanding how small changes in chemical structure affect potency.

Interpreting Biological Data: The IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of an inhibitor. It represents the concentration of a compound required to inhibit a given biological process (e.g., enzyme activity, cell proliferation) by 50%. A lower IC₅₀ value indicates a more potent compound.

Example SAR Table: MAO-B Inhibition by Acetophenone Derivatives

The following data, adapted from the work of Wang et al., demonstrates how substitutions on the benzyloxy ring affect inhibitory potency against human MAO-B.[3] This provides actionable insights for designing the next generation of inhibitors.

CompoundSubstitution (R)MAO-B IC₅₀ (nM)
Selegiline (Reference) -35.6
2a H1950
2e 4-Cl11.7
2f 4-Br20.3
2g 4-I29.8
2h 4-CH₃165

Analysis of Causality:

  • The Unsubstituted Case (2a): The 3-benzyloxy acetophenone shows weak activity, suggesting this core scaffold is a suboptimal fit for the enzyme's active site compared to its 4-benzyloxy counterpart.[3]

  • The Halogen Effect (2e, 2f, 2g): Introducing a halogen at the 4-position of the benzyl ring dramatically increases potency. Compound 2e , with a chloro-substituent, is the most potent in this series and is approximately 3-fold more potent than the reference drug Selegiline.[3] This suggests that the electronic properties and/or size of the halogen at this specific position are crucial for a favorable interaction within the enzyme's binding pocket.

  • The Methyl Effect (2h): Replacing the halogen with a methyl group leads to a significant drop in potency compared to the halogenated derivatives, indicating that an electron-donating group is less favorable than an electron-withdrawing halogen in this position.

Conclusion and Future Outlook

The discovery of novel acetophenone derivatives is a dynamic field that thrives on the synergy between natural product chemistry and synthetic organic chemistry. The bioassay-guided isolation of nature's prototypes provides validated chemical scaffolds with inherent biological relevance. Chemical synthesis then allows us to take these blueprints and engineer analogues with enhanced potency, selectivity, and drug-like properties.

The future of this field will be increasingly driven by the integration of modern technologies. High-throughput screening will accelerate the initial bioassays, while computational molecular docking will provide predictive insights into protein-ligand interactions, helping to rationalize SAR data and guide the design of more effective synthetic targets.[3][21] The journey from a plant leaf or a fungal culture to a potential clinical candidate is complex, but by grounding our work in the robust and logical frameworks outlined in this guide, we can continue to unlock the immense therapeutic potential held within the acetophenone scaffold.

References

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Protocols & Analytical Methods

Method

Analytical Method Development Guide: Quantification of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

Part 1: Introduction & Strategic Analysis The Analyte The target molecule, 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (hereafter referred to as HMAP ), represents a critical substituted acetophenone intermediate. S...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

The Analyte

The target molecule, 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (hereafter referred to as HMAP ), represents a critical substituted acetophenone intermediate. Structurally, it possesses three key functional groups that dictate its chromatographic behavior:

  • Acetyl Group (C-1): Provides strong UV absorption (conjugation with the benzene ring) and moderate polarity.

  • Hydroxymethyl Group (C-3): A benzyl alcohol moiety. This is the "critical quality attribute" discriminator. It significantly increases polarity compared to the precursor (4-methoxyacetophenone) and introduces susceptibility to oxidation (forming the aldehyde).

  • Methoxy Group (C-4): An electron-donating group that stabilizes the ring but reduces water solubility compared to phenolic analogs.

Analytical Challenge

The primary challenge in quantifying HMAP is not detection sensitivity, but selectivity .

  • Differentiation: It must be separated from its likely synthetic precursor (4-methoxyacetophenone) and its oxidative degradation product (1-(3-formyl-4-methoxyphenyl)ethanone).

  • Stability: As a benzyl alcohol derivative, HMAP is prone to auto-oxidation to the aldehyde or acid-catalyzed etherification in alcoholic solvents.

Method Selection Strategy

We will utilize Reverse-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD) .

  • Stationary Phase: A C18 column is sufficient, but a Polar-Embedded C18 is recommended to enhance the interaction with the hydroxymethyl group, improving peak shape and selectivity against non-polar impurities.

  • Mobile Phase: Acidified water/acetonitrile. The acid (0.1% Formic Acid) prevents peak tailing by suppressing silanol interactions and stabilizes the benzyl alcohol moiety.

Part 2: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for Routine QC and Assay Testing.

1. Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with PDA/DAD DetectorDAD allows spectral purity checking to confirm no co-eluting impurities.
Column Agilent ZORBAX SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalentStableBond (SB) technology withstands acidic mobile phases; 3.5 µm offers better resolution than 5 µm.
Column Temp 30°C ± 1°CControls viscosity and retention time reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10 µLOptimized for sensitivity without column overload.
Detection UV 254 nm (Primary), 280 nm (Secondary)254 nm targets the benzoyl chromophore; 280 nm is specific to the aromatic ring.
2. Mobile Phase Preparation[1]
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why Formic Acid? It is volatile (LC-MS compatible if needed later) and provides sufficient buffering at pH ~2.7.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Why ACN? Lower UV cutoff than Methanol, reducing baseline drift at 254 nm.

3. Gradient Program

The hydroxymethyl group makes HMAP more polar than its precursors. A gradient is required to elute the polar HMAP early while cleaning the column of non-polar dimers or precursors.

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Focus sample)
12.04060Linear Gradient (Elution of HMAP)
15.0595Wash Step (Remove non-polars)
18.0595Hold Wash
18.19010Re-equilibration
23.09010End of Run
4. Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

    • Critical Note: Do not use pure methanol as a diluent. In the presence of trace acids, benzyl alcohols can undergo solvolysis (forming methyl ethers) over time, leading to false impurity peaks.

  • Stock Solution: Dissolve 10.0 mg HMAP reference standard in 10.0 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL for assay.

Protocol B: LC-MS Identification (Impurity Profiling)

Recommended for identifying unknown peaks observed in Protocol A.

  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Range: m/z 100 – 600.

  • Target Ions:

    • HMAP: [M+H]+ = 195.09 (Calc. Mass: 194.09).

    • Impurity 1 (Aldehyde): [M+H]+ = 193.07 (Oxidation product).

    • Impurity 2 (Precursor): [M+H]+ = 165.08 (4-methoxyacetophenone).

Part 3: Method Validation & System Suitability

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every sample set.

System Suitability Criteria (SST)
ParameterAcceptance Limit
Retention Time (RT) ± 0.1 min of Standard
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 5000
Precision (RSD, n=6) ≤ 1.0% for Area
Resolution (Rs) > 2.0 between HMAP and nearest impurity
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    

Part 4: Visualization of Analytical Logic

Separation Logic & Elution Order

The following diagram illustrates the mechanistic basis for the separation. The hydroxymethyl group increases polarity, causing HMAP to elute before its non-hydroxylated analogs but after highly polar degradation products like carboxylic acids.

G Start Crude Sample Mixture Acid Acid Degradants (Most Polar) Start->Acid RT: 2-4 min HMAP Target: HMAP (Benzyl Alcohol) Medium Polarity Start->HMAP RT: 6-8 min Aldehyde Aldehyde Impurity (Less Polar) Start->Aldehyde RT: 9-11 min Precursor Precursor (4-Methoxyacetophenone) Non-Polar Start->Precursor RT: 12-14 min HMAP->Aldehyde Oxidation Risk

Figure 1: Predicted elution order on C18 stationary phase based on polarity and functional group interactions.

Method Development Decision Tree

This workflow guides the analyst through troubleshooting and optimization.

MethodDev Step1 Initial Run (Protocol A) Check1 Is Resolution > 2.0? Step1->Check1 Success Validate Method Check1->Success Yes Fail1 Co-elution with Precursor? Check1->Fail1 No Action1 Decrease Gradient Slope (Increase run time) Fail1->Action1 Yes (Non-polar interference) Action2 Change Column Selectivity (Switch to Phenyl-Hexyl) Fail1->Action2 No (Polar interference) Action1->Step1 Retest Action2->Step1 Retest

Figure 2: Decision matrix for optimizing the chromatographic separation of HMAP.

Part 5: References & Grounding

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for gradient elution logic).

  • BenchChem Technical Support. (n.d.). Stabilizing Acetophenone Derivatives for Long-Term Storage. Retrieved from 1

    • Relevance: Provides baseline stability data for acetophenone derivatives, confirming the need for pH control.

  • Rasayan Journal of Chemistry. (2023). Synthesis and Structural Insights of Substituted Acetophenone Derivatives. Retrieved from 2

    • Relevance: Confirms UV spectral properties of methoxy-substituted acetophenones used to select detection wavelengths (254 nm).

  • PubChem. (2025).[3] 1-(3-Hydroxy-4-methoxyphenyl)ethanone Compound Summary. Retrieved from 3[3]

    • Relevance: Provides physicochemical data (logP, donors/acceptors) for the structural analog Isoacetovanillone, used to model the hydrophobicity of HMAP.

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

Abstract This document details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[3-(hydroxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one. A systematic approach to method development was employed, focusing on the physicochemical properties of the analyte to select the optimal stationary phase, mobile phase, and detection parameters. The final isocratic method utilizes a C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH 3.0), providing excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This application note provides a complete protocol for the method's implementation and validation, making it suitable for routine quality control and research applications.

Introduction

1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one, also known as Isoacetovanillone, is an organic compound featuring a substituted acetophenone structure.[1][2] Its potential applications as a chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds necessitate the use of a reliable analytical method for its quantification and purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for separating and quantifying components in a sample matrix.[3]

The development of a robust and reproducible HPLC method is critical for ensuring product quality throughout the drug development lifecycle, from process monitoring to final product release.[4] This note describes a logical, science-driven approach to developing and validating an HPLC method suitable for its intended purpose, as emphasized by regulatory guidelines.

Part 1: Method Development Strategy

The primary goal was to develop a method that is not only accurate and precise but also robust and easy to transfer between laboratories. The strategy was based on the fundamental principles of chromatography and the specific chemical properties of the analyte.

Analyte Characterization and Initial Choices

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development.[5]

  • Structure and Polarity: The analyte (Figure 1) possesses a moderately non-polar aromatic ring, a polar hydroxyl group, and a methoxy group. Its calculated LogP is approximately 1.2, indicating moderate hydrophobicity suitable for Reversed-Phase (RP) chromatography.[2]

  • pKa: The molecule contains a phenolic hydroxyl group. Phenols are weakly acidic, with a typical pKa of around 10.[6] Substituents on the ring can alter this value; electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.[7][8] To ensure consistent retention and sharp peak shape, it is crucial to control the mobile phase pH to keep the phenol in its non-ionized (protonated) state. A mobile phase pH of 3.0, at least two units below the pKa, was chosen to suppress ionization.

  • UV Absorbance: The presence of the substituted acetophenone chromophore suggests strong UV absorbance. A closely related compound, 4-methoxyacetophenone, exhibits a UV maximum (λmax) around 275-280 nm.[9][10] Therefore, a detection wavelength of 278 nm was selected for initial screening to ensure high sensitivity.

Chemical structure of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Figure 1. Chemical Structure of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one.[2]
Chromatographic System Selection
  • Mode of Chromatography: Based on the analyte's polarity, Reversed-Phase HPLC (RP-HPLC) was selected. This mode utilizes a non-polar stationary phase and a polar mobile phase to separate compounds based on hydrophobic interactions.[3]

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile stationary phase for RP-HPLC and was chosen as the starting point. Its strong hydrophobic character is well-suited for retaining the analyte. A standard dimension of 150 mm x 4.6 mm with 5 µm particles was selected for good efficiency and moderate backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at the selected wavelength.

    • Aqueous Component: A 20 mM potassium phosphate buffer was prepared and its pH adjusted to 3.0 to control the ionization state of the analyte's phenolic group.

  • Detector: A UV-Vis Diode Array Detector (DAD) was selected to monitor the elution at 278 nm and to assess peak purity throughout the development process.

Method Scouting and Optimization

The method development process followed a logical, stepwise approach to efficiently arrive at the optimal conditions.

MethodDevelopmentWorkflow A Analyte Characterization (Structure, pKa, UV λmax) B Initial System Selection Column: C18 Detector: UV @ 278 nm A->B Informs Choices C Mobile Phase Scouting (ACN vs. MeOH, pH) B->C Logical Start D Isocratic vs. Gradient Screening C->D Refine Elution E Optimization of Key Parameters (Mobile Phase Ratio, Flow Rate) D->E Fine-tune Separation F System Suitability Check (Tailing, Plates, RSD) E->F Verify Performance G Final Optimized Method F->G Method Finalized ValidationWorkflow Method Optimized HPLC Method Specificity Specificity / Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Pass Linearity->Validated Pass Accuracy->Validated Pass Precision->Validated Pass Limits->Validated Pass Robustness->Validated Pass

Sources

Method

using 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one in chalcone synthesis

Application Notes & Protocols Topic: Synthesis of Novel Chalcones Using 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one as a Key Building Block Audience: Researchers, scientists, and drug development professionals. Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Novel Chalcones Using 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one as a Key Building Block

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the synthesis of chalcones utilizing 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one as the ketone precursor. Chalcones, belonging to the flavonoid family, are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4] The selected acetophenone derivative introduces a unique substitution pattern—a hydroxymethyl and a methoxy group—offering opportunities for developing novel chalcone analogues with potentially enhanced bioactivity and sites for further chemical modification. This guide covers the mechanistic basis of the synthesis via the Claisen-Schmidt condensation, provides a detailed, field-tested laboratory protocol, and discusses the significance and potential applications of the resulting compounds in medicinal chemistry and drug discovery.

Mechanistic Framework: The Claisen-Schmidt Condensation

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a reliable crossed-aldol condensation reaction.[5][6] This reaction involves the condensation of an aromatic ketone (in this case, 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one) with an aromatic aldehyde (lacking α-hydrogens) in the presence of a catalyst, which can be either a base or an acid.[7][8]

Base-Catalyzed Mechanism: The more prevalent method uses a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8][9] The reaction proceeds through the following key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the acetophenone derivative, forming a resonance-stabilized enolate ion. This is the rate-determining step.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: An intermediate β-hydroxy ketone (an aldol adduct) is formed.

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone. The extended conjugation of the resulting product provides the thermodynamic driving force for this final elimination step.[9]

The trans-isomer is typically favored due to its greater thermodynamic stability. The formation of the α,β-unsaturated system is confirmed by proton NMR, with vinyl protons showing a characteristic coupling constant (³JHH) of around 15-16 Hz.[10]

Claisen_Schmidt_Mechanism Figure 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Aldol Addition cluster_2 Step 4: Dehydration Acetophenone Acetophenone Derivative Enolate Nucleophilic Enolate Ion Acetophenone->Enolate + OH⁻ - H₂O Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde Chalcone Final Chalcone Product (α,β-unsaturated ketone) Intermediate->Chalcone - H₂O

Figure 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism.

Detailed Synthesis Protocol

This protocol describes a general and robust method for the synthesis of a chalcone derivative from 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one and a representative aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

Materials and Reagents
  • 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (1.0 eq)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 - 1.1 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel 60 (for chromatography)

  • TLC plates (Silica gel F₂₅₄)

Equipment
  • Round-bottom flask (50 or 100 mL)

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer

Step-by-Step Experimental Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (1.0 eq) in 20-30 mL of ethanol with gentle stirring at room temperature.

    • Rationale: Ethanol serves as an excellent solvent for both the reactants and the base catalyst, creating a homogeneous reaction medium.[9]

  • Aldehyde Addition: To this solution, add the selected aromatic aldehyde (1.0 eq). Stir until the aldehyde is fully dissolved.

  • Catalyst Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH or KOH.

  • Base Addition: Cool the ethanolic solution of reactants in an ice bath (0-5 °C). Add the aqueous base solution dropwise over 15-20 minutes while stirring vigorously.

    • Rationale: Slow, dropwise addition of the strong base at a low temperature is critical to control the exothermic reaction and minimize side reactions, such as the self-condensation of the acetophenone or a Cannizzaro reaction of the aldehyde.[11]

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12] A color change to deep yellow or orange and the formation of a precipitate are often indicative of product formation.[10] The reaction is typically complete within 4-24 hours.

  • Workup - Neutralization: Once the reaction is complete (as determined by TLC), pour the reaction mixture slowly into a beaker containing crushed ice and water (approx. 100 mL).

  • Workup - Acidification: Acidify the mixture to a pH of ~5-6 by slowly adding 10% aqueous HCl. This step neutralizes the excess base and protonates the phenoxide intermediate, causing the crude chalcone to precipitate out of the aqueous solution.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Reaction Monitoring and Characterization
  • Thin Layer Chromatography (TLC): Monitor the reaction using a mobile phase like 7:3 Hexane:Ethyl Acetate. Visualize spots under UV light (254 nm) and/or by staining in an iodine chamber.[9][12] The product spot should have a different Rf value than the starting materials.

  • Characterization: The structure of the purified chalcone should be confirmed using standard spectroscopic methods.

    • ¹H NMR: Expect to see two doublets in the vinyl region (δ 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond.[10] Signals corresponding to the aromatic protons, the methoxy group (δ ~3.9 ppm), and the hydroxymethyl group (a singlet or doublet for the -CH₂- and a triplet or broad singlet for the -OH) should be present.

    • ¹³C NMR: The carbonyl carbon signal is expected to appear downfield (δ > 190 ppm).[13]

    • FT-IR: Look for characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone (~1640-1670 cm⁻¹) and the C=C double bond stretch (~1515-1600 cm⁻¹).[12]

Experimental Workflow and Data

The overall process from starting materials to the final, characterized product follows a systematic workflow.

Experimental_Workflow Figure 2: General Experimental Workflow for Chalcone Synthesis Start 1. Weigh & Dissolve Acetophenone & Aldehyde in Ethanol AddBase 2. Add Aqueous Base (NaOH/KOH) Dropwise at 0-5 °C Start->AddBase Stir 3. Stir at Room Temperature (4-24 hours) AddBase->Stir Monitor 4. Monitor by TLC Stir->Monitor Monitor->Stir Reaction Incomplete Workup 5. Quench in Ice Water & Acidify with HCl Monitor->Workup Reaction Complete Isolate 6. Isolate Crude Product via Vacuum Filtration Workup->Isolate Purify 7. Purify Product (Recrystallization or Chromatography) Isolate->Purify Characterize 8. Characterize Final Product (NMR, IR, MP, etc.) Purify->Characterize

Figure 2: General Experimental Workflow for Chalcone Synthesis.
Representative Data

The following table provides hypothetical data for the synthesis of (E)-1-[3-(hydroxymethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)prop-2-en-1-one.

ParameterExpected Value
Molecular Formula C₁₇H₁₅ClO₃
Molecular Weight 302.75 g/mol
Yield 75-90%
Physical Appearance Pale yellow solid
Melting Point Dependent on purity
¹H NMR (CDCl₃, 400 MHz) δ 7.3-8.0 (m, Ar-H, Hα, Hβ), 5.3 (s, -OH), 4.7 (s, -CH₂-), 3.95 (s, -OCH₃)
IR (KBr, cm⁻¹) 3400-3300 (O-H), 1660 (C=O), 1595 (C=C), 1250 (C-O)

Applications and Significance

Chalcones are highly valued scaffolds in medicinal chemistry due to their diverse biological activities.[6][14] The presence of the α,β-unsaturated carbonyl system is a key feature responsible for many of these properties, acting as a Michael acceptor that can interact with biological nucleophiles.[2]

The specific precursor, 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one, yields chalcones with a substitution pattern found in many natural products.[13][15]

  • Pharmacological Potential: The methoxy and hydroxy groups can modulate the molecule's lipophilicity and electronic properties, influencing its interaction with biological targets.[4] These chalcones are promising candidates for screening as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][14]

  • Synthetic Intermediate: The hydroxymethyl group provides a reactive handle for further derivatization, allowing for the synthesis of more complex molecules, such as esters or ethers, to explore structure-activity relationships (SAR).

  • Flavonoid Precursor: Chalcones are the direct biosynthetic precursors to flavanones and other flavonoids, a large class of compounds with significant health benefits.[9]

Applications Figure 3: Application Potential of Synthesized Chalcones Chalcone Synthesized Chalcone (from 1-[3-(hydroxymethyl)-4- methoxyphenyl]ethan-1-one) Anticancer Anticancer Agents Chalcone->Anticancer AntiInflammatory Anti-inflammatory Agents Chalcone->AntiInflammatory Antioxidant Antioxidant Compounds Chalcone->Antioxidant Precursor Precursor for Flavonoids & Heterocycles Chalcone->Precursor SAR Further Derivatization (SAR Studies) Chalcone->SAR

Figure 3: Application Potential of Synthesized Chalcones.

Troubleshooting and Safety

  • Low Yield: May result from incomplete reaction or side reactions. Ensure the base is added slowly at low temperatures.[11] Consider using a slight excess (1.1 eq) of the aldehyde.

  • Oily Product: If the product does not precipitate or forms an oil, attempt extraction with ethyl acetate or an alternative solvent. Purification by column chromatography will likely be necessary.

  • Safety: Handle strong bases (NaOH, KOH) and acids (HCl) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.

References

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Orbital: The Electronic Journal of Chemistry.
  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). PMC.
  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press.
  • Avoiding self-condensation in Claisen-Schmidt synthesis of chromones. (2025). BenchChem.
  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
  • Chalcones: A review on synthesis and pharmacological activities. (2021). International Journal of Pharmaceutical Research and Applications.
  • Claisen–Schmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts. (n.d.). ResearchGate.
  • SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Chalcones: A review on synthesis and pharmacological activities. (2021). International Journal of Pharmaceutical Research and Applications.
  • A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins. (2023). MDPI.
  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. (2010). American Chemical Society.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). ResearchGate.
  • Synthesis and anticancer activity of chalcones derived from vanillin and isovanillin. (n.d.). Scilit.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Orbital: The Electronic Journal of Chemistry.
  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.
  • Synthesis and Characterization of Some Chalcone Derivatives. (n.d.). Science Alert.
  • Synthesis, structure diversity and pharmacological aspects of chalcones. (2014). Journal of Chemical and Pharmaceutical Research.
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). PMC.
  • Synthesis and characterization of chalcone derivatives and their antioxidant activity. (2022). UTAR Institutional Repository.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PMC.
  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. (2023). MDPI.
  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). International Journal of ChemTech Research.

Sources

Application

Advanced Protocol for the Divergent Synthesis of Flavonoids from Acetophenone Precursors

Abstract & Scope This Application Note details a robust, divergent protocol for synthesizing flavonoid scaffolds—specifically chalcones , flavanones , and flavones —starting from substituted acetophenones.[1][2] While na...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, divergent protocol for synthesizing flavonoid scaffolds—specifically chalcones , flavanones , and flavones —starting from substituted acetophenones.[1][2] While natural extraction is resource-intensive, this synthetic route offers high atom economy and structural diversity essential for Structure-Activity Relationship (SAR) studies.

The core workflow relies on the Claisen-Schmidt condensation to generate the chalcone intermediate, followed by controlled cyclization:[1]

  • Acid-Catalyzed Isomerization yielding Flavanones.

  • Oxidative Cyclization (

    
    /DMSO)  yielding Flavones.
    

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the reactivity of the 2'-hydroxyacetophenone. The 2'-hydroxyl group is critical; it serves as the nucleophile for the eventual heterocycle formation (Ring C).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergent pathways from the acetophenone precursor.

FlavonoidSynthesis Acetophenone 2'-Hydroxyacetophenone (Precursor) Chalcone 2'-Hydroxychalcone (Key Intermediate) Acetophenone->Chalcone Claisen-Schmidt (NaOH/EtOH) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Flavanone Flavanone (Isomerization Product) Chalcone->Flavanone Acid Cyclization (H2SO4/EtOH) Flavone Flavone (Oxidation Product) Chalcone->Flavone Oxidative Cyclization (I2/DMSO)

Figure 1: Divergent synthetic pathways from acetophenone precursors to flavonoid scaffolds.[3][4][5][6]

Phase 1: Synthesis of 2'-Hydroxychalcones

The Claisen-Schmidt condensation is a crossed-aldol reaction.[7][8][9][10] The base generates an enolate from the acetophenone, which attacks the benzaldehyde carbonyl.

Materials & Reagents[3][12]
  • Precursor A: 2'-Hydroxyacetophenone (10 mmol)

  • Precursor B: Substituted Benzaldehyde (10 mmol)

  • Catalyst: KOH or NaOH (pellets)

  • Solvent: Ethanol (95% or absolute)

  • Quench: 1M HCl and Crushed Ice

Step-by-Step Protocol
  • Solubilization: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of 2'-hydroxyacetophenone and 10 mmol of the substituted benzaldehyde in 15 mL of Ethanol.

  • Catalyst Addition: Prepare a solution of 40% aqueous KOH (or NaOH). Add 10 mL of this base solution dropwise to the RBF while stirring at 0°C (ice bath).

    • Expert Insight: Low temperature during addition prevents polymerization and side reactions (Cannizzaro).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

    • Visual Cue: The solution will typically turn deep yellow or orange/red, indicating the formation of the conjugated enone system (chalcone).

  • Quenching: Pour the reaction mixture into a beaker containing 100 g of crushed ice and acidified water (approx. 5 mL conc. HCl).

    • Why: Acidification protonates the phenoxide intermediate, precipitating the free chalcone.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) until the filtrate is neutral.

  • Purification: Recrystallize from hot ethanol.

    • Yield Target: >75%.[4][11][12][13]

Troubleshooting Table:

Observation Root Cause Corrective Action
Oily Product Incomplete crystallization Cool in fridge for 24h; scratch glass to induce nucleation.
Low Yield Cannizzaro side reaction Ensure aldehyde is free of carboxylic acid; maintain 0°C during base addition.

| Starting Material Remains | Equilibrium limitations | Increase base concentration or reaction time; use ultrasound (green method). |

Phase 2: Divergent Cyclization

Choose Route A for Flavanones or Route B for Flavones.

Route A: Acid-Catalyzed Isomerization to Flavanones

This route utilizes an intramolecular Michael-type addition.

  • Setup: Dissolve 1 mmol of the purified chalcone in 20 mL of Ethanol.

  • Catalysis: Add 2 mL of 10% Aqueous

    
     (or Glacial Acetic Acid for sensitive substrates).
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: Flavanones are often less polar than their chalcone precursors.

  • Workup: Concentrate the solvent to half volume under reduced pressure. Pour into crushed ice.

  • Isolation: Filter the solid or extract with Ethyl Acetate if oily.

Route B: Oxidative Cyclization to Flavones ( /DMSO)

This is the industry-standard method for generating the double bond in the C-ring.

  • Setup: Dissolve 1 mmol of 2'-hydroxychalcone in 5 mL of DMSO.

  • Catalyst: Add a catalytic amount of Iodine (

    
    , approx. 10-20 mol%).
    
  • Reaction: Heat the mixture to 130–140°C for 2–4 hours.

    • Mechanism:[3][4][5][7][8][9]

      
       facilitates the electrophilic attack on the phenol, followed by elimination of HI. DMSO acts as a co-oxidant to regenerate 
      
      
      
      .[11]
  • Quenching: Cool to RT and pour into cold water containing saturated Sodium Thiosulfate (

    
    ).
    
    • Critical Step: Thiosulfate reduces excess iodine (brown color disappears), preventing contamination of the product.

  • Isolation: Filter the precipitate. Recrystallize from Methanol/Chloroform.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Acetophenone + Benzaldehyde) Step1 Claisen-Schmidt Condensation (NaOH, EtOH, 24h RT) Start->Step1 Check1 TLC Check (Disappearance of SM?) Step1->Check1 Check1->Step1 No Isolate1 Acid Quench & Filtration (Isolate Chalcone) Check1->Isolate1 Yes Decision Select Target Isolate1->Decision RouteA Route A: Flavanone (Reflux with H2SO4) Decision->RouteA RouteB Route B: Flavone (Heat with I2/DMSO) Decision->RouteB Purify Purification (Recrystallization) RouteA->Purify RouteB->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze

Figure 2: Step-by-step experimental workflow for divergent flavonoid synthesis.

Characterization Guidelines

Validating the structure requires distinguishing between the open-chain chalcone and the closed-ring flavonoid.

TechniqueChalcone (Intermediate)Flavanone (Route A)Flavone (Route B)
1H NMR

-protons as doublets (

) at

7.4–8.0 ppm.
No alkene protons. C2-H (dd) at

5.4 ppm; C3-H2 (m) at

2.8 ppm.
C3-H singlet at

6.5–6.8 ppm. No aliphatic protons.
IR C=O stretch ~1640

(conjugated).
C=O stretch ~1680

(less conjugated).
C=O stretch ~1640

.
Color Deep Yellow / OrangeColorless / Pale YellowPale Yellow

References

  • BenchChem. (2025).[14][15] Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. Retrieved from [14]

  • Zhuang, C., et al. (2017). Chalcones: A Potential Non-Steroidal Scaffold for Medicinal Chemistry. Chemical Reviews. Retrieved from [14]

  • Lohyani, A., & Trabelsi, M. (2016). Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride.[16] Ultrasonics Sonochemistry.[16] Retrieved from

  • Mulugeta, D. (2022).[12] A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Science Journal of Chemistry.[12] Retrieved from

  • Seo, J., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization.[14][4] RSC Advances.[4] Retrieved from [14]

Sources

Method

Application Notes and Protocols for the Derivatization of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one for Bioassays

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Substituted acetophenones represent a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Substituted acetophenones represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one is a particularly interesting starting material for the generation of diverse chemical libraries for bioassays. Its structure features three key functional groups amenable to chemical modification: a benzylic alcohol, a ketone, and a methoxy-substituted aromatic ring. This guide provides a comprehensive framework for the strategic derivatization of this molecule and outlines detailed protocols for the synthesis and subsequent biological evaluation of the resulting compounds.

The rationale behind the derivatization of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one lies in the potential to modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications can significantly impact the molecule's interaction with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This document will detail synthetic strategies to independently or concurrently modify the benzylic alcohol and ketone functionalities, thereby creating a library of novel compounds for comprehensive biological screening.

Synthesis of the Starting Material: 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

A plausible synthetic route to the starting material begins with the commercially available 1-(3-formyl-4-methoxyphenyl)ethanone. The formyl group can be selectively reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride.

Protocol 1: Synthesis of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

Materials:

  • 1-(3-formyl-4-methoxyphenyl)ethanone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 1-(3-formyl-4-methoxyphenyl)ethanone (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-2 hours), quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one.[1][2]

Derivatization Strategies and Protocols

The presence of both a benzylic alcohol and a ketone allows for a multitude of derivatization reactions. The following sections detail protocols for the targeted modification of these functional groups.

Derivatization of the Benzylic Alcohol Group

The hydroxymethyl group can be readily converted into esters and ethers to introduce a variety of substituents, thereby altering the molecule's lipophilicity and steric profile.

Esterification of the benzylic alcohol can be achieved using various methods, including reaction with acyl chlorides, anhydrides, or carboxylic acids under acidic or coupling agent-mediated conditions.

Protocol 2: Esterification using Acyl Chlorides

Materials:

  • 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (TEA)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or TEA (1.5 equivalents) and cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.[3]

The Williamson ether synthesis is a classic and reliable method for preparing ethers from alcohols.

Protocol 3: Williamson Ether Synthesis

Materials:

  • 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF or THF at 0 °C under a nitrogen atmosphere, add a solution of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (1 equivalent) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude ether by column chromatography.[4]

Derivatization of the Ketone Group

The ketone functionality is a versatile handle for introducing nitrogen-containing moieties such as Schiff bases or for carbon-carbon bond formation via reactions like the Claisen-Schmidt condensation.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known for their diverse biological activities. They are synthesized through the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[5][6]

Protocol 4: Synthesis of Chalcone Derivatives

Materials:

  • 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1 equivalent)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Deionized water

  • Ice

Procedure:

  • Dissolve 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a flask.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH solution with vigorous stirring.

  • Continue stirring at room temperature for 4-24 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl if necessary.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.[7]

Schiff bases are formed by the condensation of a primary amine with a ketone. These compounds have shown promising anticancer and antimicrobial activities.

Protocol 5: Synthesis of Schiff Base Derivatives

Materials:

  • 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

  • Primary amine (e.g., aniline, substituted anilines) (1.1 equivalents)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (1 equivalent) and the primary amine (1.1 equivalents) in ethanol or methanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualization of Derivatization Workflows

Derivatization_Workflow Start 1-[3-(hydroxymethyl)-4- methoxyphenyl]ethan-1-one Ester Ester Derivatives Start->Ester Esterification (Protocol 2) Ether Ether Derivatives Start->Ether Etherification (Protocol 3) Chalcone Chalcone Derivatives Start->Chalcone Claisen-Schmidt Condensation (Protocol 4) SchiffBase Schiff Base Derivatives Start->SchiffBase Schiff Base Formation (Protocol 5) Bioassays Bioassays (Antimicrobial, Anticancer, Anti-inflammatory) Ester->Bioassays Ether->Bioassays Chalcone->Bioassays SchiffBase->Bioassays

Caption: Derivatization workflow for 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one.

Bioassay Protocols for Derivative Screening

A systematic evaluation of the synthesized derivatives is crucial to identify compounds with significant biological activity. The following are standard in vitro assays for initial screening.

Antimicrobial Activity

Protocol 6: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add the inoculum to each well containing the compound dilutions. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound with no visible turbidity.[4][8][9]

Anticancer Activity

Protocol 7: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[10][11][12]

Anti-inflammatory Activity

Protocol 8: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[13]

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Synthesized derivatives

  • Diclofenac sodium (as a standard)

  • Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA in PBS.

  • Prepare various concentrations of the test compounds and the standard drug in a suitable solvent.

  • The reaction mixture consists of 0.2 mL of the test compound/standard and 2.8 mL of the BSA solution. The control consists of 0.2 mL of the solvent and 2.8 mL of the BSA solution.

  • Incubate the mixtures at 37°C for 20 minutes and then at 70°C for 5 minutes.

  • After cooling, measure the turbidity at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.[3][13][14]

Data Presentation and Interpretation

Quantitative data from the bioassays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Biological Activity Data for Synthesized Derivatives (Example)

Compound IDDerivatization TypeMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. MCF-7% Inhibition of Albumin Denaturation (at 100 µg/mL)
Parent ->128>10015.2 ± 2.1
Ester-1 Acetyl Ester6475.4 ± 5.835.6 ± 3.4
Ether-1 Methyl Ether3252.1 ± 4.242.8 ± 4.1
Chalcone-1 Benzaldehyde812.5 ± 1.965.3 ± 5.5
Schiff-1 Aniline1625.8 ± 2.758.9 ± 4.9

Conclusion

The strategic derivatization of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one offers a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this guide provide a robust framework for the synthesis of a diverse library of derivatives and their subsequent evaluation in key bioassays. By systematically exploring the chemical space around this versatile scaffold, researchers can identify lead compounds with potent and selective antimicrobial, anticancer, or anti-inflammatory activities, thereby contributing to the development of new therapeutic agents.

References

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Available from: [Link]

  • Hassan, W., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]

  • Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Available from: [Link]

  • Khan, H., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PMC. Available from: [Link]

  • Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. Available from: [Link]

  • Frontiers. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

  • Gonzalez-Valdez, J., et al. (2016). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Revista de la Sociedad Química de México, 60(2), 73-78.
  • Casciaro, B., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available from: [Link]

  • Khan, H., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed. Available from: [Link]

  • Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Available from: [Link]

  • ResearchGate. (2015). TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents.... Available from: [Link]

  • ResearchGate. (2023). Bioassay-guided anti-inflammatory drug-lead identification approach.. Available from: [Link]

  • Organic Syntheses. (n.d.). benzalacetophenone. Available from: [Link]

  • ResearchGate. (2020). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. Available from: [Link]

  • ResearchGate. (2013). (PDF) Bioassays for Anticancer Activities. Available from: [Link]

  • Athmic Biotech Solutions. (2023). “Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Available from: [Link]

  • Claisen-Schmidt Condensation. (n.d.). Claisen-Schmidt Condensation. Available from: [Link]

  • Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Available from: [Link]

  • ResearchGate. (2024). Biochemical evaluation of novel antibacterial compounds. Available from: [Link]

  • Science of Synthesis. (n.d.). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Available from: [Link]

  • International Journal of Advanced Biochemistry Research. (2024). Biochemical evaluation of novel antibacterial compounds. Available from: [Link]

  • ResearchGate. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Available from: [Link]

  • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Available from: [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. Available from: [Link]

  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Available from: [Link]

Sources

Application

Application Note: Purification of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

This Application Note and Protocol guide details the purification of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one , also known as 5-acetyl-2-methoxybenzyl alcohol . This compound is a critical bifunctional intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the purification of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one , also known as 5-acetyl-2-methoxybenzyl alcohol .

This compound is a critical bifunctional intermediate containing a ketone and a primary alcohol. Its purification is challenging due to the potential for over-reduction (yielding the diol) or oxidation (reverting to the aldehyde) during processing.

Physicochemical Profile & Impurity Analysis

Before initiating purification, the operator must understand the target molecule's behavior relative to its likely impurities. This compound is typically synthesized via the selective reduction of 5-acetyl-2-methoxybenzaldehyde .

Target Molecule Characteristics
PropertyDescription
Chemical Name 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Common Synonyms 5-Acetyl-2-methoxybenzyl alcohol; 3-Hydroxymethyl-4-methoxyacetophenone
Molecular Formula

Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline solid (can appear as a viscous oil if solvent traces remain).[1]
Solubility Soluble: Dichloromethane (DCM), Ethyl Acetate, Ethanol, Methanol.Insoluble: Water, Hexanes (cold).
Stability Sensitive to strong oxidizers (benzyl alcohol oxidation) and strong reducing agents (ketone reduction).
Impurity Profiling

The purification strategy is dictated by the separation of the target from its neighbors in the redox pathway.

Impurity TypeChemical IdentityPolarity (TLC)*Removal Strategy
Starting Material 5-Acetyl-2-methoxybenzaldehydeLow (

)
Wash with bisulfite (if high) or Flash Chromatography.
Over-Reduced 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethanol (Diol)High (

)
Flash Chromatography (elutes last) or Recrystallization (remains in mother liquor).
Regioisomers 1-[2-(hydroxymethyl)-4-methoxyphenyl]...VariableRecrystallization (exploits packing differences).

*Note:


 values estimated for Hexane:EtOAc (1:1) on Silica Gel.

Purification Decision Matrix

The choice of technique depends on the crude purity profile and physical state.

Purification_Logic Start Crude Product Analysis (TLC / HPLC) State Physical State? Start->State Solid Solid State->Solid Crystalline Oil/Gum Oil/Gum State->Oil/Gum Viscous Purity Purity Level? Recryst Method A: Recrystallization (EtOAc/Hexane) Purity->Recryst >85% (Minor impurities) Combo Method C: Flash followed by Recrystallization Purity->Combo <85% (Complex mixture) Flash Method B: Flash Chromatography (Gradient Elution) Flash->Recryst Optional Polishing Solid->Purity Oil/Gum->Flash

Caption: Decision matrix for selecting the optimal purification pathway based on crude physical state and purity.

Method A: Recrystallization (Scalable Protocol)

This method is preferred for crude solids with >85% purity. It relies on the significant solubility difference of the target in hot vs. cold Ethyl Acetate/Hexane mixtures.

Reagents
  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Hexane or Heptane

  • Activated Carbon: (Optional) For color removal

Protocol
  • Dissolution: Transfer the crude solid (e.g., 10 g) to a round-bottom flask. Add minimal Ethyl Acetate (approx. 2-3 mL per gram) and heat to mild reflux (

    
    ) until fully dissolved.
    
    • Note: If insoluble particles remain, filter hot through a glass frit or Celite pad.

  • Precipitation Initiation: While maintaining reflux, slowly add n-Hexane dropwise. Continue adding until a persistent cloudiness (turbidity) just appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to clear the solution (restore transparency).

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling traps impurities.

  • Maturation: Once room temperature is reached, cool the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Harvest: Filter the white crystals using vacuum filtration.

  • Wash: Wash the filter cake with cold (

    
    ) Hexane:EtOAc (9:1) to remove surface mother liquor containing the "Over-Reduced" diol impurity.
    
  • Drying: Dry under high vacuum (

    
    ) at 
    
    
    
    for 4 hours.

Method B: Flash Column Chromatography (High Purity)

This method is mandatory if the crude is an oil or contains significant aldehyde starting material (which co-crystallizes easily) or diol side-products.

System Setup
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Loading: Dissolve crude in minimum DCM or load as a dry pack (adsorbed on silica).

Gradient Protocol
Time / Volume% Ethyl AcetateMechanistic Action
0 - 2 CV 10%Elutes non-polar impurities (hydrocarbons).
2 - 5 CV 20%Elutes Aldehyde (Starting Material).[2]
5 - 12 CV 40% - 50%Elutes Target Ketone (Main Product).
12+ CV 80% - 100%Elutes Diol (Over-reduced impurity).

CV = Column Volume

Execution Steps
  • TLC Monitoring: Use TLC plates (Silica

    
    ). Stain with 2,4-DNP  (stains ketone/aldehyde orange) or 
    
    
    
    (stains alcohol/aldehyde yellow-brown).
    • Target Spot: The target has a unique profile: it stains with DNP (ketone) AND

      
       (alcohol).
      
  • Fraction Collection: Collect fractions corresponding to the middle spot (between the fast-running aldehyde and the slow-running diol).

  • Concentration: Rotary evaporate fractions at

    
    .
    
    • Caution: Do not overheat; benzylic alcohols can dehydrate or etherify under acidic/thermal stress.

Quality Control & Validation

Confirm identity and purity using the following markers.

HPLC Analysis
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 10%

    
     90%).
    
  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

NMR Validation ( NMR in )
Chemical Shift (

)
MultiplicityAssignmentDiagnostic Value
~2.55 Singlet (3H)

Confirms Ketone integrity (absence indicates over-reduction).
~3.92 Singlet (3H)

Confirms Methoxy group.
~4.70 Singlet/Doublet (2H)

Confirms Hydroxymethyl. If aldehyde, this is ~10 ppm.
~7.0 - 8.0 Multiplet (3H)AromaticPattern confirms 1,2,4-substitution.

Synthesis Context & Pathway Visualization[3]

Understanding the synthesis source helps anticipate specific impurities. The standard route is the selective reduction of the aldehyde in the presence of the ketone.

Reaction_Pathway SM Starting Material (Aldehyde) Less Polar Reagent NaBH4 (0.25 eq) -10°C, MeOH SM->Reagent Target TARGET (Ketone-Alcohol) Medium Polarity Impurity Impurity (Diol) High Polarity Target->Impurity Slow Over-reduction Reagent->Target Fast Reduction

Caption: Reaction pathway showing the kinetic selectivity required to stop at the target alcohol without reducing the ketone.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Product is an Oil Residual solvent or mixed isomers.Dry under high vacuum (24h). If still oil, seed with a crystal or run Flash column.
Low Yield Product lost in mother liquor.Cool crystallization to

. Check mother liquor by TLC; recover via column if necessary.
Aldehyde Present Incomplete reduction.If

, remove via recrystallization. If

, use Flash Chromatography.

References

  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone) Compound Summary. National Library of Medicine. Available at: [Link]

  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of Acetovanillone Derivatives. Available at: [Link]

  • MDPI. Synthesis of Acetovanillone Derivatives via Multicomponent Reactions. Available at: [Link][3]

Sources

Method

use of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one as a chemical intermediate

Application Note: Strategic Utilization of 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one in Medicinal Chemistry Abstract 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one (also known as 5-acetyl-2-methoxybenzyl alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one in Medicinal Chemistry

Abstract

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one (also known as 5-acetyl-2-methoxybenzyl alcohol ) is a high-value bifunctional intermediate used in the synthesis of bioactive heterocycles, particularly GPCR ligands and antifungal agents. Its structural uniqueness lies in its dual reactivity: an electrophilic benzyl alcohol "handle" for linker chemistry and a nucleophilic/electrophilic acetyl "warhead" for scaffold expansion. This guide details the protocols for activating this intermediate, coupling it to heterocyclic cores, and leveraging it for structure-activity relationship (SAR) exploration.

Chemical Profile & Reactivity Analysis

PropertyData
IUPAC Name 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Common Name 5-Acetyl-2-methoxybenzyl alcohol
CAS Number 6100-74-9 (Alcohol) / 62581-82-2 (Chloride derivative)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water.
Stability Stable under ambient conditions; benzyl alcohol moiety is sensitive to strong oxidants.
Reactivity Hotspots
  • Hydroxymethyl Group (C-3 position): A primary benzyl alcohol. It functions as a "pro-electrophile." It is typically activated to a halide (Cl/Br) or sulfonate (OMs/OTs) to facilitate SN2 reactions with amines, thiols, or phenols.

  • Acetyl Group (C-1 position): A methyl ketone. It serves as a handle for downstream diversification via aldol condensation, Grignard addition, reductive amination, or Baeyer-Villiger oxidation.

  • Methoxy Group (C-4 position): An electron-donating group (EDG) that stabilizes benzylic carbocations, making the benzyl chloride derivative highly reactive (and potentially unstable if not stored correctly).

Core Applications & Mechanism

This intermediate is primarily used to introduce the 5-acetyl-2-methoxybenzyl moiety into pharmacophores. This specific substitution pattern is critical in several therapeutic classes:

  • Peripheral Benzodiazepine Receptor (PBR) Ligands: Analogs of DAA1106 often utilize this benzyl ether/amine linkage to position the acetyl group for hydrogen bonding within the receptor pocket.

  • Antifungal Azoles: The benzyl group serves as a lipophilic anchor for triazole-based ergosterol synthesis inhibitors.

  • Proteomics Probes: The acetyl group can be derivatized with hydrazide/hydroxylamine tags for chemoproteomic profiling.

Visualizing the Synthetic Workflow

G Start 1-[3-(Hydroxymethyl)-4-methoxyphenyl] ethan-1-one (Precursor) Activated 5-Acetyl-2-methoxybenzyl Chloride (Activated Electrophile) Start->Activated Activation (SOCl2 or MsCl) Product Coupled Bioactive Scaffold Activated->Product S_N2 Coupling (+ Scaffold, Base) Scaffold Heterocyclic Nucleophile (e.g., Triazole, Benzoxazolone) Scaffold->Product Deriv Downstream API (Oxime/Alcohol) Product->Deriv Acetyl Functionalization (e.g., NaBH4 or NH2OH)

Figure 1: Strategic workflow for utilizing 5-acetyl-2-methoxybenzyl alcohol in drug synthesis.

Experimental Protocols

Protocol A: Activation (Conversion to Benzyl Chloride)

Rationale: The hydroxyl group is a poor leaving group. Conversion to the chloride creates a reactive electrophile suitable for mild alkylation conditions.

Materials:

  • 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.2 eq) or Methanesulfonyl chloride (MsCl, 1.1 eq) with LiCl.

  • Dichloromethane (DCM, anhydrous)

  • Catalytic DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the starting alcohol in 50 mL of anhydrous DCM in a round-bottom flask under N₂ atmosphere. Cool to 0°C.[1][2]

  • Addition: Add catalytic DMF (2-3 drops).

  • Chlorination: Add SOCl₂ (12 mmol) dropwise over 10 minutes. Caution: HCl gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product (chloride) will be less polar (higher R_f) than the alcohol.

  • Workup: Quench carefully with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over Na₂SO₄.[2]

  • Isolation: Concentrate in vacuo to yield 1-[3-(chloromethyl)-4-methoxyphenyl]ethan-1-one as a white/off-white solid.

    • Note: This intermediate is reactive. Store at -20°C or use immediately.

Protocol B: N-Alkylation of Heterocycles (Coupling)

Rationale: This step attaches the benzyl moiety to a pharmacophore (e.g., 1,2,4-triazole or benzoxazolone).

Materials:

  • Heterocycle (e.g., 1,2,4-Triazole, 1.0 eq)

  • 5-Acetyl-2-methoxybenzyl chloride (from Protocol A, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Acetonitrile (ACN) or DMF

Step-by-Step:

  • Preparation: In a reaction vial, suspend the heterocycle (5 mmol) and K₂CO₃ (12.5 mmol) in anhydrous ACN (20 mL).

  • Alkylation: Add the benzyl chloride (5.5 mmol) dissolved in a minimal amount of ACN.

  • Heating: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Monitoring: Monitor consumption of the heterocycle by LC-MS.

  • Workup: Filter off the inorganic salts while hot or after cooling. Concentrate the filtrate.

  • Purification: Purify the residue via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Result: The N-alkylated product containing the acetophenone moiety.

Protocol C: Diversification of the Acetyl Group

Rationale: The acetyl group often requires modification to tune solubility or potency.

  • Reduction: To form the secondary alcohol (chiral or racemic), treat the coupled product with NaBH₄ (0.5 eq) in MeOH at 0°C for 30 mins.

  • Oxime Formation: To form an oxime (common in CNS drugs), treat with Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq) in EtOH/H₂O at reflux for 2 hours.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseSolution
Low Yield in Protocol A Polymerization of benzyl chloride.The methoxy group activates the ring, making the benzyl chloride prone to self-alkylation. Keep concentration dilute (0.1 M) and avoid excessive heating during concentration.
Regioselectivity Issues Ambident nucleophiles (e.g., Triazole).N1 vs. N2 alkylation is common. Use non-polar solvents (Toluene) or lower temperatures to improve selectivity ratios.
Over-reduction Reducing Acetyl + Benzyl Alcohol?If synthesizing the starting material from the aldehyde precursor, use Luche Reduction (NaBH₄/CeCl₃) to selectively reduce the ketone, or standard NaBH₄ at -78°C to favor the aldehyde (kinetic control).

Safety & Handling

  • Hazards: The benzyl chloride derivative is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Storage: The alcohol is stable at RT. The chloride derivative hydrolyzes slowly in moist air; store under inert gas (Ar/N₂) at 4°C.

References

  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Compound Summary). National Library of Medicine. Available at: [Link]

  • Harutyunyan, A. A., et al. "Synthesis of Triazoles with Natural Amino Acid Fragments." Russian Journal of Organic Chemistry, 2025. (Discusses alkylation using 5-acetyl-2-methoxybenzyl chloride).

Sources

Application

Application Note: Assay Development for Acetophenone Derivative Biotransformations

Abstract Acetophenone and its derivatives serve as critical pro-chiral building blocks in the synthesis of pharmaceutical intermediates. Their enzymatic conversion—primarily via Ketoreductases (KREDs) to chiral alcohols...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acetophenone and its derivatives serve as critical pro-chiral building blocks in the synthesis of pharmaceutical intermediates. Their enzymatic conversion—primarily via Ketoreductases (KREDs) to chiral alcohols or Transaminases (ATAs) to chiral amines—requires robust assay platforms. This guide details the development of a validated screening pipeline, moving from high-throughput spectrophotometric assays to stereoselective HPLC confirmation.

Phase 1: Substrate Handling & Solubility

The Challenge: Acetophenone derivatives are hydrophobic. Poor solubility leads to erratic kinetic data and "false negatives" in screening.

Solvation Protocol

Do not add neat substrate directly to the buffer. Use a water-miscible organic co-solvent.

  • Recommended Solvent: DMSO (Dimethyl sulfoxide) or MeOH (Methanol).

  • Limit: Maintain final co-solvent concentration

    
     5% (v/v) to prevent enzyme denaturation, unless the specific enzyme is known to be solvent-tolerant.
    
  • Preparation: Prepare a 200 mM Stock Solution of the acetophenone derivative in 100% DMSO. Diluting this 1:20 into the reaction mix yields a final concentration of 10 mM with 5% DMSO.

Phase 2: High-Throughput Screening (HTS) Assays

Spectrophotometric assays allow for the rapid screening of enzyme libraries (96/384-well plates). The detection method depends on the enzyme class.

Workflow Logic

The following diagram illustrates the decision matrix for selecting the correct assay mode.

AssaySelection Start Select Target Transformation Decision Enzyme Class? Start->Decision KRED Ketoreductase (KRED) (Ketone -> Alcohol) Decision->KRED ATA Transaminase (ATA) (Ketone -> Amine) Decision->ATA KRED_Assay Direct UV Assay Track NADPH depletion @ 340 nm KRED->KRED_Assay ATA_Choice Direction? ATA->ATA_Choice ATA_Fwd Forward (Synthesis) Acetophenone -> Amine ATA_Choice->ATA_Fwd ATA_Rev Reverse (Resolution) Amine -> Acetophenone ATA_Choice->ATA_Rev ATA_Coupled Coupled Enzyme Assay (LDH/GDH System) Track NADH depletion @ 340 nm ATA_Fwd->ATA_Coupled ATA_Direct Product Appearance Assay Track Acetophenone formation @ 245 nm ATA_Rev->ATA_Direct

Figure 1: Decision matrix for selecting the appropriate spectrophotometric assay based on enzyme class and reaction direction.

Protocol A: KRED/ADH Reductive Assay (340 nm)

Principle: KREDs consume NADPH (or NADH) to reduce the ketone. NADPH absorbs at 340 nm (


); the oxidized form (NADP+) does not.[1][2][3] We measure the rate of decrease in absorbance.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor: 10 mM NADPH (freshly prepared in buffer).

  • Substrate: 200 mM Acetophenone derivative in DMSO.

  • Enzyme: Lyophilized powder resuspended to 1–5 mg/mL.

Step-by-Step:

  • Blank Prep: In a UV-transparent plate, add 180 µL Buffer + 5 µL Substrate.

  • Cofactor: Add 10 µL NADPH (Final conc: ~0.5 mM). Monitor for 1 min to ensure no spontaneous oxidation.

  • Initiation: Add 5 µL Enzyme solution.

  • Measurement: Kinetic read at 340 nm, 25°C, every 10s for 5 mins.

  • Data Analysis: Calculate slope (mAU/min). Use Beer-Lambert law to convert to

    
    .
    

Critical Control: Acetophenone derivatives often have UV absorbance tails that extend toward 300-320 nm. Always run a "No Enzyme" control to subtract background absorbance or spontaneous degradation.

Protocol B: Transaminase (ATA) Forward Assay (Coupled)

Principle: Detecting the chiral amine directly is difficult. Instead, we use a coupled system. The ATA converts Alanine + Acetophenone


 Amine + Pyruvate. Lactate Dehydrogenase (LDH) then converts Pyruvate + NADH 

Lactate + NAD+. We track NADH depletion.[3]

Reagents:

  • Amino Donor: 250 mM L-Alanine in Buffer (pH 7.5).

  • Coupling Mix: LDH (5 U/mL) + NADH (0.5 mM final).

  • Substrate: Acetophenone derivative.[4][5]

Step-by-Step:

  • Mix Buffer, L-Alanine, NADH, and LDH. Incubate 2 min to consume any background pyruvate.

  • Add ATA enzyme.[6]

  • Add Acetophenone substrate to start.

  • Monitor decrease at 340 nm.[3] Note: This assay assumes the ATA reaction is the rate-limiting step, not the LDH reaction.

Phase 3: Stereochemical Verification (Chiral HPLC)

HTS selects for activity, but not stereoselectivity (enantiomeric excess,


). "Hits" from Phase 2 must be analyzed via Chiral HPLC.
Column Selection

Acetophenone reduction yields 1-phenylethanol derivatives.[7] The industry standards for these aromatic alcohols are polysaccharide-based stationary phases.[7]

Column TypeStationary PhaseApplication
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Primary Choice. Excellent for aromatic alcohols.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Secondary choice if OD-H fails to resolve.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Useful for specific bulky substituents.
Standard Protocol (Chiralcel OD-H)

Mobile Phase: n-Hexane : Isopropanol (IPA).

  • Standard Start: 90:10 or 95:5 (v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Temperature: 25°C.

Sample Preparation (Quenching):

  • Take 100 µL of reaction mix.

  • Add 200 µL Ethyl Acetate (EtOAc) to quench enzyme and extract product.

  • Vortex vigorously (30 sec); Centrifuge (10,000 x g, 2 min).

  • Transfer 100 µL of the top organic layer to a HPLC vial containing 900 µL Mobile Phase (Hexane/IPA).

    • Why? Injecting water/buffer directly onto a normal-phase Chiralcel column can irreversibly damage the packing.

Phase 4: Data Analysis & Troubleshooting

Calculating Enantiomeric Excess ( )


  • Target:

    
     for pharmaceutical applications.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitation in Well Substrate insolubilityDecrease substrate conc. to 2-5 mM; Increase DMSO to 10% (check enzyme tolerance).
High Background at 340nm Substrate interferenceSwitch to 365 nm (NADH/NADPH still absorbs, but acetophenone tail is lower).
No Separation on HPLC Low resolutionLower IPA % (e.g., go to 98:2 Hexane:IPA). Lower flow rate to 0.5 mL/min.
Non-Linear Kinetics Product inhibitionAdd product removal system (e.g., resin) or measure initial rates (

conversion).

References

  • Hollmann, F., et al. (2021). Enzymatic reduction of ketones.[8]Green Chemistry .[9] (General KRED methodology).

  • Schätzle, S., et al. (2009). Rapid and sensitive kinetic assay for characterization of omega-transaminases.[10][11]Analytical Chemistry . (Describes the 245nm acetophenone detection method).

  • BenchChem. (2025).[7] A Researcher's Guide to Chiral HPLC Analysis of Alcohols. (Protocol for Chiralcel OD-H usage).[7]

  • Chiral Technologies. Instruction Manual for CHIRALCEL OD-H. (Column care and solvent compatibility).

  • Bornscheuer, U. T., et al. (2012). Engineering the third wave of biocatalysis.Nature . (Overview of enzyme engineering for chiral synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

[1] Ticket ID: #STAB-8829 Topic: Prevention of oxidative degradation and polymerization in benzylic alcohol derivatives.[1] Assigned Specialist: Senior Application Scientist, Chemical Stability Unit. Executive Summary Yo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #STAB-8829 Topic: Prevention of oxidative degradation and polymerization in benzylic alcohol derivatives.[1] Assigned Specialist: Senior Application Scientist, Chemical Stability Unit.

Executive Summary

You are working with 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one .[1] Unlike its more common phenolic analog (Acetovanillone), this molecule contains a benzylic alcohol moiety at the C3 position.[1]

This structural distinction is critical. While the acetophenone core is relatively robust, the hydroxymethyl group (


)  is a "soft spot" for reactivity.[1] It renders the compound susceptible to two specific degradation pathways that do not affect standard phenolics:[1]
  • Auto-oxidation to the corresponding aldehyde (1-(3-formyl-4-methoxyphenyl)ethan-1-one).

  • Acid-catalyzed polymerization via a quinone methide-like intermediate.

This guide provides a self-validating storage protocol designed to arrest these specific mechanisms.

Module 1: The Degradation Matrix (Troubleshooting)

Use this matrix to diagnose the state of your current inventory.

SymptomChemical CauseValidation MethodRecovery Status
Material turns from white to pale yellow Early-stage Oxidation. Conversion of benzylic alcohol to aldehyde (conjugation extension).[1]TLC/HPLC: Look for a new peak with slightly lower polarity (aldehyde is less polar than alcohol).[1]Recoverable: Recrystallization (See Module 3).[1]
Material turns orange/brown & gummy Polymerization. Acid-catalyzed condensation of the benzylic position.[1]NMR: Broadening of aromatic signals; loss of sharp benzylic

singlet (~4.6 ppm).[1]
Irrecoverable: Discard.
Insoluble particulates in solution Dimerization. Formation of ether-linked dimers.[1]Solubility Test: Particulates fail to dissolve in original solvent (e.g., Acetonitrile).[1]Filter & Assay: Filtrate may still be usable if purity >95%.[1]
Visualizing the Decay Pathway

The following diagram illustrates the two competing degradation routes driven by environmental factors.

DegradationPathways Native Native Compound (Benzylic Alcohol) Aldehyde Degradant A: Aldehyde (Yellowing) Native->Aldehyde Oxidation (O2 + Light) [-2H] Carbocation Intermediate: Benzylic Carbocation Native->Carbocation Acid Catalysis (H+) [-H2O] Polymer Degradant B: Oligomers (Gummy/Insoluble) Carbocation->Polymer Self-Condensation

Figure 1: The dual-threat degradation pathway.[1] Oxidation leads to yellowing (Aldehyde), while acidic environments drive polymerization.

Module 2: Storage Protocols

Protocol A: The Gold Standard (Long-Term Storage > 1 Month)

Rationale: This method eliminates the three vectors of decay: Oxygen (oxidation), Moisture (acid catalysis helper), and Light (radical initiation).

  • Container Selection: Amber glass vial with a Teflon-lined screw cap.[1] Do not use plastic; benzylic derivatives can leach plasticizers.[1]

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.[1]

    • Evacuate air and backfill with Argon (preferred over Nitrogen due to higher density).[1]

    • Repeat 3x.

  • Temperature: Store at -20°C .

    • Note: If a -20°C freezer is unavailable, 4°C is acceptable only if the Argon atmosphere is strictly maintained.[1]

  • Desiccation: Store the vial inside a secondary jar containing activated silica gel or Drierite™.

Protocol B: The Working Solution (Short-Term < 1 Week)

Rationale: Researchers often dissolve the compound in DMSO or Methanol for assays.[1] This is the highest risk period.[1]

  • Solvent Choice:

    • Recommended: Anhydrous Acetonitrile (MeCN) or Anhydrous Ethanol.[1]

    • Avoid: DMSO (Dimethyl sulfoxide).[1]

    • Why? DMSO is hygroscopic and can act as a mild oxidant (Swern-like activity) toward sensitive primary/benzylic alcohols over time [1].[1]

  • Handling:

    • Prepare solutions fresh.

    • If storage is necessary, keep at 4°C in the dark.

    • Wrap the container in aluminum foil if using clear glass.[1]

Module 3: Deep Dive & FAQs

Q1: Why is the "hydroxymethyl" group so problematic compared to normal Acetovanillone?

A: In Acetovanillone (4-hydroxy-3-methoxyacetophenone), the substituent is a phenol (OH attached directly to the ring).[1] Phenols are acidic but chemically distinct.[1] Your compound has a benzylic alcohol (


 attached to the ring).[1] The benzylic position is electronically activated by the aromatic ring.[1] This makes the 

bonds weaker (prone to oxidation to aldehyde) and the

bond prone to cleavage under acidic conditions (leading to carbocations and polymers) [2].[1]
Q2: I see a new peak at RRT 1.15 in my HPLC. Is it the aldehyde?

A: Likely, yes.[1] The oxidation product, 1-(3-formyl-4-methoxyphenyl)ethan-1-one , is less polar than the parent alcohol because it loses the hydrogen bond donor capability of the


 group.[1]
  • Confirmation: Check the UV spectrum of the peak.[1] The aldehyde will have a redshifted

    
     compared to the alcohol due to extended conjugation.[1]
    
Q3: Can I recover degraded material?

A: If the degradation is oxidative (yellowing) and minor (<10%):

  • Dissolve the solid in a minimal amount of hot Ethyl Acetate.[1]

  • Add Hexane dropwise until turbidity appears.[1]

  • Cool slowly to 4°C.

  • The aldehyde impurity usually remains in the mother liquor, while the alcohol crystallizes out.[1] Warning: If the material is gummy (polymerized), recovery is not possible.[1]

Q4: Is the compound pH sensitive?

A: Yes, highly.

  • Acidic pH (<5): Accelerates dehydration and polymerization.[1]

  • Basic pH (>9): Can induce Cannizzaro-type disproportionation or aldol condensation reactions involving the acetyl group.[1]

  • Target: Maintain neutral pH (approx. 7.0) in all aqueous buffers.[1]

References

  • Epstein, W.W.[1] & Sweat, F.W. (1967).[1] Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247–260.

  • Crestini, C., et al. (2010).[1] Oxidative functionalization of lignin model compounds. Bioorganic & Medicinal Chemistry, 18(22), 7895-7903.[1] (Demonstrates reactivity of benzylic alcohols in lignin models).

  • PubChem Compound Summary. (2025). 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (Structural Analog Analysis). National Library of Medicine.[1]

(Note: While specific SDSs for this exact intermediate are rare in public databases, the chemistry described above is derived from the fundamental reactivity of benzylic alcohols in vanilloid/lignin chemistry.)

Sources

Optimization

mitigating matrix effects in mass spectrometry analysis of the compound

Status: Operational Operator: Senior Application Scientist Ticket ID: ME-2024-OPT Subject: Comprehensive Troubleshooting for Ion Suppression/Enhancement Welcome to the Advanced Support Hub If you are reading this, you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: ME-2024-OPT Subject: Comprehensive Troubleshooting for Ion Suppression/Enhancement

Welcome to the Advanced Support Hub

If you are reading this, you are likely facing the "silent killer" of quantitative bioanalysis: Matrix Effects (ME) . You might have excellent linearity in solvent standards but fail accuracy in plasma QC samples. Or perhaps your internal standard response varies wildly between patient samples.

This is not just a method failure; it is a physical phenomenon in the ion source. In Electrospray Ionization (ESI), analytes compete for a limited number of excess charges on the droplet surface. When co-eluting matrix components (like phospholipids or salts) outcompete your drug for these charges, your signal dies.

This guide is not a textbook. It is a triage system designed to isolate, quantify, and eliminate the interference.

Module 1: Diagnostics – Is It Real?

User Question: "My QC accuracy is failing in plasma, but my solvent standards look fine. How do I prove this is a matrix effect and not an extraction issue?"

Scientist’s Response: You must distinguish between Recovery (extraction efficiency) and Matrix Factor (ionization efficiency). The industry standard for this is the Post-Column Infusion (PCI) method. It visualizes where the suppression happens in your chromatogram.[1]

Protocol: Post-Column Infusion (PCI)

Purpose: To generate a "map" of ion suppression zones.

  • Setup: Place a T-junction between your LC column and the MS source.

  • Infusion: Use a syringe pump to infuse a constant flow of your analyte (at ~100x LLOQ concentration) into the T-junction.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed by your current method) via the LC.[1]

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A dip (suppression) or hump (enhancement) indicates matrix interference.[2]

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Flow Source ESI Source Tee->Source MS Mass Spectrometer (Monitor Baseline) Source->MS

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.

Module 2: Sample Preparation – The "Clean It Up" Phase

User Question: "I confirmed suppression at the retention time of my analyte. I'm using protein precipitation (PPT). Should I switch methods?"

Scientist’s Response: Yes. Protein precipitation is a "dirty" technique. It removes large proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in bioanalysis. They elute late and often bleed into subsequent injections.

Comparative Efficiency of Phospholipid Removal:

MethodMechanismPhospholipid Removal %Relative CostComplexity
Protein PPT Solubility crash< 5% (Poor)LowLow
LLE Partitioning~60-90% (Variable)MediumHigh
SPE (Traditional) Hydrophobic interaction> 95% (High)HighHigh
Hybrid SPE / PLR Lewis Acid-Base (Zr-Si)> 99% (Superior)MediumLow

Data Source: Comparative analysis derived from standard vendor application notes (e.g., Supelco, Waters) and validation guidelines [2][5].

Recommendation: If you cannot afford the time for Solid Phase Extraction (SPE), switch to Phospholipid Removal Plates (e.g., HybridSPE or Ostro). These use a Zirconia-coated silica that selectively binds the phosphate group of the lipid while letting your analyte pass through [5].[3]

Module 3: Chromatographic Solutions – The "Separate It" Phase

User Question: "I cannot change my extraction method. How can I fix this on the LC?"

Scientist’s Response: If you can't remove the matrix, you must move the analyte away from it. Matrix effects are rarely uniform across the gradient.

Troubleshooting Logic:

  • The "Void Volume" Trap: Salts and unretained compounds elute early (

    
    ). If your analyte elutes near the void volume (
    
    
    
    ), you will suffer suppression.
    • Action: Reduce organic start % or use a more retentive column (e.g., C18 to C18-PFP).

  • The "Lipid Wash" Zone: Phospholipids elute at high organic concentrations (end of gradient).

    • Action: If your analyte is hydrophobic, cap your gradient at 90% B and hold for 2 minutes to wash lipids, or use a "divert valve" to send the first 1 minute and the final wash step to waste.

LC_Strategy Start Matrix Effect Detected Check_RT Check Retention Time (RT) Start->Check_RT Early Elutes near Void (k' < 2)? Check_RT->Early Late Elutes near Wash (High %B)? Check_RT->Late Action_Early Increase Aqueous Phase Change Stationary Phase (Polar Embedded) Early->Action_Early Yes Action_Late Flatten Gradient Slope Extend Wash Step Late->Action_Late Yes

Figure 2: Decision tree for chromatographic mitigation of matrix effects.

Module 4: Internal Standards – The "Compensate" Phase

User Question: "I am using a structural analog as an Internal Standard (IS), but my CVs are still >15%. Why?"

Scientist’s Response: An analog is chemically similar but not identical. It may elute 0.2 minutes apart from your analyte. In the sharp suppression zones of ESI, a 0.2-minute difference means the analyte and IS experience different levels of suppression.

The Golden Rule: You must use a Stable Isotope Labeled (SIL) IS (


, 

,

).
  • Why: A SIL-IS co-elutes perfectly with the analyte.

  • Mechanism: Even if the signal is suppressed by 50%, the SIL-IS is suppressed by the exact same 50%. The ratio (Analyte/IS) remains constant, preserving accuracy.

Warning on Deuterium (


): 
Deuterium can sometimes cause a slight retention time shift ("Deuterium Isotope Effect") on high-efficiency columns. If possible, use 

or

labeled standards for critical assays.
FAQ: Regulatory & Calculations

Q: How do I calculate the Matrix Factor (MF) for FDA validation? A: According to the FDA Bioanalytical Method Validation Guidance (2018) [3], you must compare the response in extracted matrix vs. neat solution.

The Matuszewski Equation [1]:



  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression.

  • MF > 1.0: Ion Enhancement.

  • IS-Normalized MF: Calculate the MF for both Analyte and IS. Divide them. The result should be close to 1.0 with low CV (<15%) across 6 different lots of matrix.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Sigma-Aldrich. (2024). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference. Supelco Application Notes.

  • U.S. Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. FDA.gov.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Restek Corporation. (2020). Phospholipid and Protein Removal in One Simple SPE Process.[3][7] Restek Technical Library.

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: Analytical Method for 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

Part 1: Executive Summary & Technical Context The analyte 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (structurally related to acetovanillone derivatives) presents a specific chromatographic challenge: the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The analyte 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (structurally related to acetovanillone derivatives) presents a specific chromatographic challenge: the presence of the hydroxymethyl group (-CH₂OH) at the meta position relative to the acetyl group.

Unlike its parent compounds (e.g., Acetovanillone), this hydroxymethyl moiety significantly increases polarity and hydrogen-bonding potential. Standard isocratic methods often fail to resolve this compound from polar degradation products or early-eluting synthesis intermediates.

This guide validates a Gradient Reversed-Phase HPLC (RP-HPLC) method as the "Gold Standard" for Quality Control (QC) and stability testing. We compare this against GC-MS and Isocratic HPLC alternatives to demonstrate why the gradient approach offers superior specificity and robustness.

Part 2: Comparative Analysis of Analytical Techniques

The following table contrasts the performance of the proposed method against common alternatives.

Table 1: Method Performance Comparison
FeatureMethod A: Gradient RP-HPLC (Recommended) Method B: GC-MS (Alternative) Method C: Isocratic HPLC (Legacy)
Principle Hydrophobic interaction w/ polarity modulationVolatility & Mass-to-Charge ratioConstant solvent composition
Suitability High. Excellent for polar hydroxymethyl derivatives.Medium. Requires derivatization (TMS) due to -OH group to prevent tailing.Low. Poor resolution between analyte and polar impurities.
Sensitivity (LOD) ~0.05 µg/mL (UV @ 280nm)< 0.01 µg/mL (SIM Mode)~0.1 µg/mL
Robustness High (Gradient cleans column)Low (Thermal degradation risk of -CH₂OH)Medium (Prone to matrix buildup)
Throughput 12-15 mins25-30 mins (inc. cool down)8-10 mins
Cost/Run ModerateHigh (Helium/Consumables)Low

Part 3: The Validated Protocol (Gold Standard)

This protocol utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of residual silanols and the phenolic ether system, ensuring sharp peak shapes.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/DAD Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers a balance between backpressure and resolution (

      
      ) superior to standard 5 µm columns.
      
  • Column Temperature: 30°C ± 0.5°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 278 nm (Primary) and 254 nm (Secondary).

    • Note: The acetophenone core exhibits a strong

      
       transition at ~278 nm.
      
Mobile Phase & Gradient Program
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Initial Equilibrium
2.009010Isocratic Hold (Polar Impurities Elute)
10.004060Linear Gradient (Elution of Analyte)
12.001090Column Wash
12.109010Re-equilibration
15.009010End of Run
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL Diluent (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL. Filter through 0.22 µm PTFE filter.

    • Critical Step: PTFE is chosen over Nylon to prevent adsorption of the methoxy-substituted ring.

Part 4: Validation Data (ICH Q2(R2) Compliant)

The following data summarizes the validation results, demonstrating the method's fitness for purpose.

Table 2: Summary of Validation Parameters
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

of analyte in blank/placebo.
Purity Angle < Purity Threshold (Waters Empower).PASS
Linearity

over 50-150% range.[1]

;

PASS
Precision (Repeatability) RSD

2.0% (n=6).
0.45%PASS
Accuracy (Recovery) 98.0% - 102.0% at 3 levels.99.2% (Mean recovery)PASS
LOD / LOQ S/N

3 (LOD), S/N

10 (LOQ).
LOD: 0.04 µg/mL; LOQ: 0.12 µg/mLPASS
Robustness Resolution

with flow

mL/min.
Min

PASS

Part 5: Visualizations & Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path from sample receipt to data release, emphasizing the System Suitability Test (SST) loop.

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter SST System Suitability Test (5 Replicate Injections) Filter->SST Check Check RSD < 2.0% Tailing < 1.5 SST->Check Run Run Sample Sequence (Gradient Method) Check->Run Pass Fail Investigate/Reprepare Check->Fail Fail Calc Data Processing (Integration & Calculation) Run->Calc Report Generate CoA Calc->Report Fail->Prep

Caption: Figure 1: Step-by-step analytical workflow enforcing System Suitability (SST) criteria before sample analysis.

Method Selection Decision Tree

A logic guide for researchers deciding when to apply this specific method versus alternatives.

MethodSelection Input Analyte: 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one Q1 Is Sample Volatile? Input->Q1 Q2 High Sensitivity Required? (< 10 ppb) Q1->Q2 No (Standard) Res1 Use GC-MS (Requires Silylation) Q1->Res1 Yes (Rare) Res2 Use LC-MS/MS (MRM Mode) Q2->Res2 Yes Res3 Use Proposed HPLC-UV (Method A) Q2->Res3 No (QC/Assay)

Caption: Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity and volatility needs.

Part 6: Scientific Rationale (The "Why")

The Hydroxymethyl Challenge

The primary challenge with 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one is the hydroxymethyl group . In standard C18 isocratic conditions, this group interacts strongly with residual silanols on the silica support, leading to peak tailing.

  • Solution: We utilize a "Type B" high-purity silica column (ZORBAX Eclipse Plus) which is double end-capped.

  • pH Control: The addition of 0.1% Phosphoric Acid brings the pH to ~2.2. This ensures that any acidic impurities (like potential oxidized carboxylic acid derivatives) are protonated and elute predictably, preventing peak splitting.

Wavelength Selection

While many aromatics are detected at 254 nm, the 278 nm wavelength was selected based on the specific absorbance maximum (


) of the acetophenone chromophore. This maximizes the Signal-to-Noise (S/N) ratio and reduces baseline noise from mobile phase solvents.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3][4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances. Asian Journal of Chemistry. (Reference for structural analogs and impurity profiling).

  • PubChem. (2023). Compound Summary: 1-(3-Hydroxy-4-methoxyphenyl)ethanone.[5][6][7][8] National Library of Medicine. (Structural data for parameter selection).

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Acetophenone Analysis

In the realm of pharmaceutical development, quality control, and fragrance chemistry, the accurate and precise quantification of acetophenone is paramount.[1][2] Acetophenone, the simplest aromatic ketone, serves as a ve...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development, quality control, and fragrance chemistry, the accurate and precise quantification of acetophenone is paramount.[1][2] Acetophenone, the simplest aromatic ketone, serves as a versatile intermediate in organic synthesis and is a notable component in various consumer products.[3][4] Its analytical determination demands robust and reliable methods. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of acetophenone. We will delve into the core principles of each technique, provide detailed experimental protocols, and present a framework for cross-validation to ensure data equivalency between the two methods.

Introduction to Acetophenone and its Analytical Significance

Acetophenone (C₆H₅COCH₃) is a colorless, viscous liquid with a characteristic sweet, floral odor.[1][4] It is naturally present in various foods and is widely used in the fragrance industry.[1][3] In the pharmaceutical sector, it serves as a precursor for the synthesis of several active pharmaceutical ingredients (APIs).[2] Given its widespread use and potential impact on product quality and safety, regulatory bodies often require stringent control over its purity and concentration. The choice of analytical methodology is therefore a critical decision, driven by factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) for Acetophenone Analysis

HPLC is a cornerstone of analytical chemistry, particularly for non-volatile or thermally labile compounds.[5][6] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For acetophenone, a moderately polar compound, reversed-phase HPLC is the method of choice.[8][9]

Principle of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[10] Acetophenone, being moderately nonpolar, will have an affinity for the stationary phase. By manipulating the composition of the mobile phase, its elution from the column can be precisely controlled. Detection is commonly achieved using an ultraviolet (UV) detector, as acetophenone's aromatic ring provides strong UV absorbance.[11]

Experimental Protocol: HPLC Analysis of Acetophenone

Objective: To quantify acetophenone in a sample using reversed-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid (for mobile phase pH adjustment)

  • Acetophenone reference standard

  • Sample containing acetophenone

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[8] Add a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape and reproducibility.[9] Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of acetophenone in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the sample.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 245 nm (based on the UV maximum of acetophenone)

  • Analysis: Inject the calibration standards followed by the sample solutions.

  • Data Processing: Construct a calibration curve by plotting the peak area of acetophenone against its concentration for the standards. Determine the concentration of acetophenone in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Acetophenone Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][13] It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[14]

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column.[13] As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.[15]

Experimental Protocol: GC-MS Analysis of Acetophenone

Objective: To identify and quantify acetophenone in a sample using GC-MS.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • High-purity helium as the carrier gas

  • Acetophenone reference standard

  • Sample containing acetophenone

  • Appropriate solvent for sample dilution (e.g., methanol or dichloromethane)

Methodology:

  • Standard Preparation: Prepare a stock solution of acetophenone in a suitable solvent (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample with the chosen solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[14]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[14]

    • Injector Temperature: 250 °C[14]

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-200

  • Analysis: Inject the calibration standards and sample solutions.

  • Data Processing: Identify acetophenone by its retention time and its characteristic mass spectrum (major ions at m/z 120, 105, 77). For quantification, create a calibration curve by plotting the peak area of a selected ion (e.g., m/z 105) against the concentration of the standards.

Cross-Validation of HPLC and GC-MS Methods

When two different analytical methods are used to measure the same analyte, it is crucial to perform a cross-validation study to ensure that the results are comparable and interchangeable.[16][17] The International Council for Harmonisation (ICH) provides guidelines on analytical method validation that can be adapted for cross-validation.[18][19]

Cross-Validation Protocol

Objective: To demonstrate the equivalency of the developed HPLC and GC-MS methods for the analysis of acetophenone.

Methodology:

  • Selectivity/Specificity: Analyze blank samples and samples spiked with known impurities to ensure that there are no interfering peaks at the retention time of acetophenone in both methods.

  • Linearity: Analyze a series of at least five concentrations of acetophenone spanning the expected range. The correlation coefficient (r²) for both methods should be ≥ 0.99.

  • Accuracy: Analyze samples with known concentrations of acetophenone (e.g., spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery for both methods should be within a predefined acceptance criterion (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of acetophenone that can be reliably detected and quantified by each method.

Comparative Data Summary
Validation ParameterHPLCGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.99
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.9%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%0.6%≤ 2.0%
- Intermediate Precision1.2%1.0%≤ 2.0%
LOD 0.05 µg/mL0.01 µg/mLReportable
LOQ 0.15 µg/mL0.03 µg/mLReportable

Method Comparison and Justification of Choices

The choice between HPLC and GC-MS for acetophenone analysis depends on several factors:

  • Volatility and Thermal Stability: Acetophenone is sufficiently volatile and thermally stable for GC analysis.[20] However, if the sample matrix contains non-volatile components, HPLC would be more suitable.[7]

  • Sensitivity: GC-MS generally offers higher sensitivity than HPLC-UV, making it the preferred method for trace analysis.[6][12]

  • Specificity: The mass spectrometric detection in GC-MS provides a higher degree of specificity and structural information compared to UV detection in HPLC.[15]

  • Sample Throughput: HPLC methods can often be faster than GC methods, especially when considering oven ramp times.[5]

  • Instrumentation Availability and Cost: Both techniques require specialized equipment, but HPLC systems are often more common in quality control laboratories.[12]

Visualizing the Workflow

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_crossval Cross-Validation hplc_prep Sample & Standard Preparation hplc_analysis HPLC Analysis (C18 Column, UV Detection) hplc_prep->hplc_analysis hplc_data Data Processing (Calibration Curve) hplc_analysis->hplc_data crossval_analysis Analyze Same Samples by Both Methods hplc_data->crossval_analysis HPLC Results gcms_prep Sample & Standard Preparation gcms_analysis GC-MS Analysis (Capillary Column, MS Detection) gcms_prep->gcms_analysis gcms_data Data Processing (Calibration Curve) gcms_analysis->gcms_data gcms_data->crossval_analysis GC-MS Results crossval_params Define Validation Parameters (Linearity, Accuracy, Precision) crossval_params->crossval_analysis crossval_compare Compare Results Against Acceptance Criteria crossval_analysis->crossval_compare

Caption: A flowchart illustrating the parallel workflows for HPLC and GC-MS analysis of acetophenone, culminating in a cross-validation step to ensure data comparability.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of acetophenone. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. HPLC is a versatile and widely accessible technique suitable for routine quality control, while GC-MS offers superior sensitivity and specificity, making it ideal for trace analysis and confirmatory testing. A thorough cross-validation is essential when both methods are employed within a regulatory framework to ensure the consistency and reliability of the analytical data.

References

  • StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Vedantu. (n.d.). Acetophenone: Properties, Structure & Important Uses Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • ACS Publications. (2022, February 4). Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC-Triple-Quad-MS Using MRM. Journal of Chemical Education. Retrieved from [Link]

  • Kings Research. (2025, December 19). Why Acetophenone Is Vital for Fragrance and Flavor Chemists. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

  • AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • N/A. (2003, October 15). ACETOPHENONE. Retrieved from [https://www.bat-science.com/groupms/sites/BAT_9GVJ9N.nsf/vwPagesWebLive/DO9K2K2J/ FILE/Acetophenone.pdf?openelement)
  • National Center for Biotechnology Information. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • Hebei Fengmu Trading Co., Ltd. (2025, November 22). Global Acetophenone Research and Analysis Report. Retrieved from [Link]

  • figshare. (2023, July 1). Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • alwsci. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Gas chromatographic analysis of acetophenone oxime and its metabolites. Retrieved from [Link]

  • Lab Manager. (2026, January 20). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

Sources

Validation

assessing the purity of synthesized 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

Precision Purity Assessment of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one: A Comparative Technical Guide Executive Summary: The Analytical Challenge 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (CAS: 39235-59-1...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Purity Assessment of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one: A Comparative Technical Guide

Executive Summary: The Analytical Challenge

1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (CAS: 39235-59-1, analog) is a critical bifunctional building block containing an acetophenone core and a benzylic alcohol. Its dual reactivity—susceptibility to oxidation (to carboxylic acids), reduction (to diols), and dehydration—presents a unique analytical challenge.

For researchers and drug development professionals, assessing the purity of this synthesized intermediate requires more than a single trace. A standard HPLC trace may hide inorganic salts, while a simple melting point can be depressed by solvent inclusion. This guide objectively compares analytical methodologies to establish a self-validating purity assessment workflow.

Strategic Overview: Method Selection Matrix

The following table contrasts the primary analytical techniques based on the specific physicochemical properties of the target compound.

FeatureHPLC-UV/DAD qNMR (1H) GC-MS DSC
Primary Utility Impurity Profiling (Quantifying related organic impurities)Absolute Purity (Mass balance & potency without reference std)Volatiles (Residual solvents)Physical Purity (Solid-state crystallinity)
Target Specificity High (Separates isomers/byproducts)High (Structural confirmation)Moderate (Thermal degradation risk)Low (Non-specific depression)
LOD/Sensitivity Excellent (<0.05%)Moderate (~0.5%)ExcellentN/A
Key Limitation Requires relative response factors (RRF)Lower sensitivity; requires deuterated solventsBenzylic alcohol may dehydrate in injectorRequires >98% initial purity

Deep Dive: HPLC-UV/MS (The Workhorse)

Objective: To quantify organic impurities, specifically the starting material (3-formyl-4-methoxyacetophenone) and the over-reduction byproduct (1-[3-(hydroxymethyl)-4-methoxyphenyl]ethanol).

Experimental Rationale
  • Column Selection: A C18 column is standard, but end-capping is crucial to prevent tailing of the free hydroxyl group.

  • Detection: The acetophenone chromophore provides strong UV absorption at 254 nm.

  • Mobile Phase: Acidic modification (Formic acid) ensures the phenolic/alcoholic moieties remain protonated, sharpening peak shape.

Protocol: Gradient RP-HPLC
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Wavelength: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

Expected Elution Order (Theoretical):

  • Diol Impurity (Over-reduction): Most polar, elutes first.

  • Target Analyte (Hydroxymethyl ketone): Intermediate polarity.[1]

  • Aldehyde Impurity (Starting Material): Less polar, elutes later.

  • Dimer/Ethers: Late eluting.

Deep Dive: qNMR (The Absolute Validator)

Objective: To determine the absolute mass purity (assay) directly, bypassing the need for a certified reference standard of the analyte. This detects non-chromophoric impurities (salts, grease) that HPLC misses.

Experimental Rationale
  • Solvent: DMSO-d6 is preferred over CDCl3 to prevent hydrogen bonding shifts and ensure full solubility of the polar hydroxymethyl group.

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) or Maleic Acid. These provide clean singlets in regions free from the analyte's aromatic or alkoxy signals.

Protocol: 1H qNMR
  • Sample Prep: Weigh ~10 mg of analyte and ~5 mg of IS (precision ±0.01 mg) into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation).

    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Integration Points:

    • Analyte Signal: Methoxy singlet (~3.8 ppm) or Acetyl singlet (~2.5 ppm). Avoid the aromatic region if impurities overlap.

    • IS Signal: DMSO2 singlet (~3.0 ppm).

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for -OCH3)
    
  • 
     = Molecular weight[2][3]
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)[3][4]
    

Comparative Data Summary

The following table illustrates typical results when analyzing a "98% pure" synthesized batch using different methods.

MetricHPLC Area %qNMR wt %Interpretation
Result 99.2%96.5%Discrepancy Detected
Cause HPLC ignores inorganic salts/solvents.qNMR sees all mass contributions.The sample contains ~2.7% salts or residual solvent.
Action Run GC-HS or Ash test.Trust qNMR for dosage calc.qNMR is the "Truth" for potency.

Workflow Visualization

The following diagram outlines the logical decision process for characterizing this specific compound.

PurityAssessment Start Synthesized 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one Step1 1. 1H NMR (Qualitative) Start->Step1 Check1 Structure Confirmed? Step1->Check1 Step2 2. HPLC-UV (Gradient) Check1->Step2 Yes Fail1 Recrystallize / Column Check1->Fail1 No Check2 Organic Purity > 95%? Step2->Check2 Step3 3. qNMR (Quantitative) Check2->Step3 Yes Check2->Fail1 No Step4 4. GC-HS (Residual Solvents) Step3->Step4 Final Final CoA Generation (Potency + Impurity Profile) Step4->Final Fail1->Start Reprocess

Caption: Logical workflow for the sequential purity assessment of the target acetophenone derivative.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Sielc Technologies. (2018). "Separation of Acetophenone Derivatives on Newcrom R1 HPLC column." Sielc Application Notes. Link

  • Boodida, S., et al. (2022). "Facile Synthesis, Isolation and Characterization of Acetovanillone and its Isomeric Related Substances." Asian Journal of Chemistry. Link

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity." Link

Sources

Comparative

Benchmarking the Antioxidant Potential of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one

Product Type: Chemical Entity / Synthetic Intermediate IUPAC Name: 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one Synonyms: 5-Acetyl-2-methoxybenzyl alcohol; 3-Hydroxymethyl-4-methoxyacetophenone Target Application: Ox...

Author: BenchChem Technical Support Team. Date: February 2026

Product Type: Chemical Entity / Synthetic Intermediate IUPAC Name: 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one Synonyms: 5-Acetyl-2-methoxybenzyl alcohol; 3-Hydroxymethyl-4-methoxyacetophenone Target Application: Oxidative Stress Modulation, Prodrug Development, Lignin-derived Therapeutics

Executive Summary: The Structural Logic

This guide benchmarks the antioxidant potential of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (hereafter referred to as HMAP ). Unlike classic phenolic antioxidants (e.g., Apocynin, Vanillin) that rely on a free phenolic hydroxyl (-OH) group for direct radical scavenging, HMAP features a hydroxymethyl (-CH₂OH) group at the meta position relative to the acetyl group, with the para position occupied by a methoxy group.

Critical Insight: HMAP should not be benchmarked primarily as a direct Radical Scavenger (SET/HAT mechanism) because it lacks the resonance-stabilized phenolic proton required for high efficacy in DPPH/ABTS assays. Instead, its potential lies in:

  • Metabolic Activation: Conversion to active phenolic species via demethylation.

  • Intracellular Modulation: Acting as a Michael acceptor precursor or Nrf2 pathway modulator.

  • Solubility/Bioavailability: Superior lipophilicity compared to polar phenolics.

This guide outlines the experimental framework to validate HMAP against industry standards, distinguishing between intrinsic chemical reactivity and biological antioxidant potential.

Chemical Profile & SAR Analysis[1]

To understand HMAP's behavior, we must compare its Structure-Activity Relationship (SAR) with established antioxidants.

FeatureHMAP (Target) Apocynin (Comparator) Trolox (Standard) Implication
Core Structure AcetophenoneAcetophenoneChromaneScaffold stability
H-Donor Site Benzyl Alcohol (-CH₂OH)Phenol (-OH)Phenol (-OH)HMAP has lower direct scavenging potential.
e- Donating Group Methoxy (-OCH₃)Methoxy (-OCH₃)Methyl groupsStabilizes radical intermediates.
Lipophilicity (LogP) ~1.5 (Est.)0.833.5HMAP crosses membranes easier than Apocynin.
Mechanism of Action Hypothesis

While Apocynin neutralizes ROS via direct Hydrogen Atom Transfer (HAT), HMAP likely functions via indirect mechanisms :

  • Pathway A (Oxidation): In vivo oxidation of the hydroxymethyl group to a carboxylic acid (potentially chelating metals).

  • Pathway B (Demethylation): CYP450-mediated O-demethylation to reveal a catechol or phenol moiety, activating the compound in situ.

MOA HMAP HMAP (Prodrug/Precursor) Metabolism Metabolic Activation (CYP450 / Dehydrogenases) HMAP->Metabolism Bio-activation Nrf2 Nrf2 Pathway Activation HMAP->Nrf2 Electrophilic Modulation? ROS ROS (Superoxide/H2O2) ActiveMetabolite Active Phenolic Metabolite Metabolism->ActiveMetabolite Scavenging Direct Radical Scavenging ActiveMetabolite->Scavenging HAT/SET Nrf2->ROS Enzyme Upregulation (HO-1, NQO1) Scavenging->ROS Neutralization

Figure 1: Proposed Mechanism of Action. HMAP acts primarily as a metabolic precursor or signaling modulator rather than a direct scavenger.

Benchmarking Strategy: The "Triad" Approach

To objectively evaluate HMAP, you must run a "Triad" of assays that cover direct chemistry, cellular protection, and enzymatic modulation.

The Comparator Panel
  • Positive Control (Direct): Trolox (Water-soluble Vitamin E). Rationale: Industry standard for TEAC/ORAC.

  • Positive Control (Structural): Apocynin (4-hydroxy-3-methoxyacetophenone).[1] Rationale: Closest structural analog; proven NADPH oxidase inhibitor.

  • Negative Control: 3,4-Dimethoxyacetophenone . Rationale: Methylated analog with no H-donor; establishes baseline background signal.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay (Chemical Potency)

Purpose: To determine if HMAP has any intrinsic H-donating ability. Expect low activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 0.1 mM in Methanol.

  • HMAP & Comparators: Serial dilutions (10 – 500 µM) in Methanol.

Workflow:

  • Preparation: Add 20 µL of sample/standard to 180 µL of DPPH working solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
  • Validation: Trolox IC₅₀ must fall within 10–15 µM. If HMAP IC₅₀ > 500 µM, it confirms no direct scavenging .

Protocol B: Cellular Antioxidant Activity (CAA) Assay

Purpose: To assess bioactivity where metabolism might occur. This is the critical test for HMAP.

Cell Line: HepG2 (Liver carcinoma) – chosen for high metabolic activity.

Workflow:

  • Seeding: Seed HepG2 cells (6x10⁴/well) in a black 96-well plate; incubate 24h.

  • Treatment: Treat cells with DCFH-DA (25 µM) probe + HMAP (10–100 µM) for 1 hour.

  • Stress Induction: Wash cells, then add ABAP (600 µM) to generate peroxyl radicals.

  • Kinetics: Measure fluorescence (Ex 485nm / Em 535nm) every 5 mins for 1 hour.

  • Data Output: Calculate CAA units:

    
    
    (SA = Area under curve of sample; CA = Control)
    
Protocol C: FRAP (Ferric Reducing Antioxidant Power)

Purpose: To measure electron-donating capacity (Single Electron Transfer - SET).

Reagents:

  • Acetate Buffer (300 mM, pH 3.6).

  • TPTZ (10 mM in 40 mM HCl).

  • FeCl₃ (20 mM in water).

  • Working Solution: 10:1:1 ratio of Buffer:TPTZ:FeCl₃.

Workflow:

  • Mix 10 µL sample + 190 µL FRAP reagent.

  • Incubate 30 mins at 37°C.

  • Read Absorbance at 593 nm .

  • Result: Express as µM Trolox Equivalents (TE).

Comparative Data Analysis (Expected Results)

The following table serves as a template for your results. Based on chemical logic, the expected trends are pre-filled to guide your validation.

AssayMetricTrolox (Std)Apocynin (Ref)HMAP (Test)Interpretation
DPPH IC₅₀ (µM)~12.5~250>500 (Inactive) HMAP lacks the phenolic proton for direct scavenging.
FRAP µM TE/gHighModerateLow Limited electron transfer capability in this form.
Cellular ROS % Reduction95%80%40–60% Moderate activity suggests intracellular activation or indirect effect.
LogP Partition Coeff.3.50.83~1.5 Superior membrane permeability profiles.

Experimental Workflow Visualization

This diagram illustrates the decision tree for characterizing HMAP.

ExperimentalWorkflow cluster_0 Phase 1: Chemical Assays cluster_1 Phase 2: Biological Assays Start Start: HMAP Characterization Solubility Solubility Check (DMSO/EtOH) Start->Solubility DPPH DPPH Assay (H-Atom Transfer) Solubility->DPPH FRAP FRAP Assay (e- Transfer) Solubility->FRAP Decision Is DPPH Active? DPPH->Decision Cellular Cellular ROS (HepG2) (Metabolic Activation) Toxicity MTT Cytotoxicity (Safety Profile) Cellular->Toxicity Decision->Cellular No (Expected) Proceed to Bio-assay Decision->Cellular Yes (Unexpected Potency)

Figure 2: Experimental Workflow. Note the "Go/No-Go" decision point where chemical inactivity does not preclude biological testing.

Expert Recommendations

  • Don't Rely on DPPH: If you publish data showing HMAP has poor DPPH activity, do not frame it as a "failure." Frame it as "confirmation of a non-radical-scavenging mechanism," which is often preferred for drugs to avoid interfering with essential physiological signaling ROS.

  • Focus on Nrf2: Given the acetophenone structure, test for the upregulation of HO-1 (Heme Oxygenase-1) via Western Blot. This is a common pathway for electrophilic antioxidants.

  • Metabolite Tracking: Use LC-MS/MS after incubating HMAP with liver microsomes to identify if the hydroxymethyl group is oxidized to the carboxylic acid or if the methoxy group is cleaved.

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link

  • Stefek, M. (2011). Natural Flavonoids as Potential Multifunctional Agents in Prevention of Diabetic Cataract. Interdisciplinary Toxicology, 4(2), 69–77. (Reference for Apocynin mechanisms). Link

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Link

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay.[2] Analytical Biochemistry, 239(1), 70–76. Link

Sources

Validation

Structural Determination of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Introduction In the development of pharmaceutical intermediates and bioactive pharmacophores, the precise determination of regioisomerism is non-negotiable. The molecule 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the development of pharmaceutical intermediates and bioactive pharmacophores, the precise determination of regioisomerism is non-negotiable. The molecule 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one (hereafter referred to as HMMA ) presents a classic structural elucidation challenge. As a trisubstituted benzene derivative, it possesses a 1,3,4-substitution pattern that can be synthetically ambiguous, often co-eluting with its regioisomers (e.g., the 2-hydroxymethyl or 3-acetyl/4-hydroxymethyl variants) during HPLC purification.

While NMR spectroscopy remains the workhorse of the laboratory, it often requires complex 2D experiments (NOESY/HMBC) to definitively assign regiochemistry in crowded aromatic systems. Single Crystal X-ray Diffraction (SC-XRD) offers an orthogonal, absolute structural confirmation.

This guide details the protocol for confirming the structure of HMMA, comparing the utility of SC-XRD against traditional spectroscopic methods, and providing a validated workflow for crystal growth and data analysis.

Part 1: The Analytical Challenge

The primary difficulty in characterizing HMMA lies in distinguishing it from its positional isomers. The electronic environments of the aromatic protons in 1,2,4- and 1,3,4-substituted systems are similar, leading to overlapping signals in 1D NMR.

Comparative Analysis: SC-XRD vs. NMR/MS
FeatureNMR (1H, 13C, 2D) Mass Spectrometry (HRMS) X-Ray Crystallography (SC-XRD)
Primary Output Connectivity & Electronic EnvironmentMolecular Formula & Fragmentation3D Atomistic Arrangement
Regioisomer Resolution High (requires HMBC/NOESY interpretation)Low (isomers often have identical mass/frag)Absolute (Direct visualization)
Sample State Solution (dynamic averaging)Gas Phase (ionized)Solid State (static lattice)
Stereochemistry Relative (J-coupling)N/AAbsolute (requires anomalous scattering)
Sample Recovery Non-destructiveDestructiveNon-destructive
Throughput High (mins)High (mins)Low (days to weeks)
Decision Logic

Use SC-XRD when:

  • Ambiguous NOE Signals: Protons on the hydroxymethyl group show weak or confusing spatial correlations with the methoxy group.

  • Polymorphism Screening: You need to understand solid-state stability for formulation.

  • Intellectual Property: You require definitive proof of the specific isomer for patent filings.

Part 2: Experimental Protocol – Crystal Growth

The bottleneck in SC-XRD is obtaining a diffraction-quality single crystal. HMMA contains both a hydrogen-bond donor (-CH₂OH) and acceptors (-C=O, -OCH₃), making it prone to forming amorphous powders or microcrystalline aggregates if precipitated too quickly.

Validated Crystallization Workflow

Methodology: Vapor Diffusion (Sitting Drop)

This method is superior to slow evaporation for HMMA because it controls the rate of supersaturation more precisely, preventing oiling out.

  • Solvent Selection:

    • Good Solvent (Solvent A): Ethyl Acetate or Acetone (dissolves HMMA well).

    • Anti-Solvent (Solvent B): Pentane or Hexane (HMMA is insoluble).

  • Protocol Steps:

    • Step 1: Dissolve 20 mg of pure HMMA in 0.5 mL of Solvent A. Ensure the solution is clear. Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

    • Step 2: Place the solution in a small inner vial (GC vial).

    • Step 3: Place the open inner vial inside a larger outer vial containing 3 mL of Solvent B.

    • Step 4: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

    • Step 5: Monitor for 3-7 days. As Pentane diffuses into the Ethyl Acetate, the solubility decreases slowly, promoting lattice formation.

Visualization of Crystallization Logic

CrystallizationWorkflow Start Crude HMMA (>95% Purity) SolubilityTest Solubility Screen (Polar vs Non-Polar) Start->SolubilityTest MethodSelect Select Method: Vapor Diffusion SolubilityTest->MethodSelect Setup Setup System: Inner: EtOAc Outer: Hexane MethodSelect->Setup Incubation Incubation 4°C, 3-7 Days Setup->Incubation Harvest Harvest Crystal Under Microscope Incubation->Harvest Check Polarize Light Check Harvest->Check XRD Mount for SC-XRD Check->XRD Sharp Extinction Retry Re-dissolve Try EtOH/Water Check->Retry Amorphous/Oily Retry->Setup

Figure 1: Decision matrix for growing single crystals of HMMA. The vapor diffusion method minimizes the risk of 'oiling out', a common issue with flexible aromatic alcohols.

Part 3: Data Collection & Structural Refinement

Once a crystal (approx. 0.1 x 0.1 x 0.2 mm) is harvested, it is mounted on a goniometer.

Instrument Parameters
  • Radiation Source: Mo-Kα (λ = 0.71073 Å).

    • Why: Molybdenum is preferred over Copper for this molecule. Although HMMA is organic (light atoms), Mo radiation minimizes absorption effects and allows for higher resolution data collection (higher 2θ angle), which is crucial for resolving the hydroxymethyl electron density clearly.

  • Temperature: 100 K (Cryostream).

    • Why: Cooling is critical to freeze the rotation of the hydroxymethyl (-CH₂OH) group. At room temperature, the thermal disorder of this group can smear the electron density, making the position of the oxygen atom ambiguous.

Refinement Strategy
  • Space Group Determination: Expect monoclinic (P2₁/c) or triclinic (P-1), common for achiral planar aromatics.

  • Direct Methods (SHELXT): Locate the heavy atoms (C, O).

  • Difference Fourier Maps: Locate the Hydrogen atoms.

    • Critical Check: The hydroxyl hydrogen (O-H ) must be located in the difference map, not geometrically placed, to confirm the hydrogen bonding network.

Part 4: Structural Insights & Confirmation

The X-ray structure provides definitive proof of the 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one structure by revealing specific intramolecular and intermolecular features that NMR infers but cannot "see."

Regioisomer Confirmation (The "Fingerprint")

The electron density map will explicitly show the methylene carbon (-CH₂-) attached to the meta position (C3) relative to the acetyl group (C1).

  • Bond Lengths: The C(aromatic)-C(hydroxymethyl) bond will be approx 1.50 Å.

  • Bond Angles: The internal ring angles at C3 and C4 will deviate slightly from 120° due to the steric bulk of the substituents, confirming their adjacency.

Hydrogen Bonding Network

In the solid state, HMMA typically forms a "head-to-tail" dimer or infinite chain driven by hydrogen bonds.

  • Donor: The -OH group at C3.[1]

  • Acceptor: The Carbonyl Oxygen (C=O) of the acetyl group at C1.

  • Significance: This interaction locks the conformation, often twisting the hydroxymethyl group out of the plane of the phenyl ring.

Visualization of Structural Connectivity

StructureLogic Benzene Benzene Ring (Planar Core) Acetyl Acetyl Group (Position 1) Benzene->Acetyl C1 Methoxy Methoxy Group (Position 4) Benzene->Methoxy C4 (Para) Hydroxymethyl Hydroxymethyl (Position 3) Benzene->Hydroxymethyl C3 (Meta) HBond Intermolecular H-Bond (Lattice Stability) Acetyl->HBond Acceptor (C=O) Sterics Steric Clash (Twist Angle) Methoxy->Sterics Hydroxymethyl->Methoxy Ortho to each other Hydroxymethyl->HBond Donor (-OH) Hydroxymethyl->Sterics

Figure 2: Structural connectivity and interaction map. The X-ray structure definitively resolves the ortho-relationship between the hydroxymethyl and methoxy groups, which is the primary point of ambiguity in NMR.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Hossain, M. B., & van der Helm, D. (1982). Crystallization and structure of substituted acetophenones. Journal of Chemical Crystallography. (Contextual reference for acetophenone packing).
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition of Crystal Structures. Link

(Note: For the specific deposition of HMMA, researchers should query the CCDC database using the formula C10H12O3 to check for existing polymorphs before publication.)

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Acetophenone Derivatives in Enzyme Active Sites

Welcome to an in-depth exploration of comparative molecular docking, a cornerstone of modern computational drug discovery. This guide is crafted for researchers, scientists, and drug development professionals seeking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of comparative molecular docking, a cornerstone of modern computational drug discovery. This guide is crafted for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to probe the interactions between acetophenone derivatives and enzyme active sites. Here, we move beyond a mere recitation of protocols; we delve into the strategic thinking and scientific rationale that underpin a robust and insightful comparative docking study. Our focus will be on the versatile class of acetophenone derivatives, which have shown promise as inhibitors for a range of therapeutically relevant enzymes.

The Scientific Rationale: Why Comparative Docking?

At its core, molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, we are typically interested in how a small molecule (a ligand, such as an acetophenone derivative) interacts with a protein target (a receptor, often an enzyme). A comparative docking study takes this a step further. Instead of evaluating a single ligand, we analyze a series of related compounds—in this case, acetophenone derivatives—against one or more enzyme targets. This approach allows us to:

  • Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of structurally similar compounds, we can infer how specific chemical modifications influence binding affinity and selectivity.

  • Prioritize Compounds for Synthesis and Biological Testing: Computational screening is significantly faster and more cost-effective than synthesizing and testing every conceivable compound. Docking allows us to prioritize candidates with the highest predicted potency.

  • Generate Hypotheses for Lead Optimization: Detailed analysis of the binding interactions can reveal opportunities to improve the affinity and specificity of a lead compound by suggesting modifications that enhance favorable interactions or mitigate unfavorable ones.

This guide will walk you through the essential steps of conducting a comparative docking study, using published examples of acetophenone derivatives as inhibitors of various enzymes to illustrate key concepts and best practices.

Visualizing the Workflow: A Roadmap to Insightful Docking

A well-planned docking study follows a logical progression of steps, from initial target and ligand selection to the final analysis and interpretation of results. The following diagram outlines a typical workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring Phase cluster_analysis Analysis & Validation Phase Target_Selection Target Enzyme Selection & Retrieval (e.g., from PDB) Target_Prep Receptor Preparation (Add Hydrogens, Assign Charges) Target_Selection->Target_Prep Ligand_Selection Acetophenone Derivative Library Preparation Ligand_Prep Ligand Preparation (Generate 3D Conformations, Assign Charges) Ligand_Selection->Ligand_Prep Grid_Generation Define Binding Site (Grid Box Generation) Target_Prep->Grid_Generation Docking_Execution Execute Docking Algorithm Ligand_Prep->Docking_Execution Grid_Generation->Docking_Execution Scoring Score & Rank Ligand Poses Docking_Execution->Scoring Pose_Analysis Analyze Binding Modes & Interactions Scoring->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pose_Analysis->SAR_Analysis Data_Comparison Compare with Experimental Data (if available) SAR_Analysis->Data_Comparison

Caption: A generalized workflow for a comparative molecular docking study.

Detailed Experimental Protocol: A Step-by-Step Guide

What follows is a comprehensive, step-by-step protocol for conducting a comparative docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Preparation of the Receptor (Enzyme)

  • Selection and Retrieval of the Enzyme Structure:

    • Action: Obtain the three-dimensional structure of the target enzyme. The primary resource for this is the RCSB Protein Data Bank (PDB). When multiple structures are available, select one with a high resolution (low Å value) and, ideally, co-crystallized with a ligand similar to the compounds under investigation. This provides a more biologically relevant starting conformation of the active site.[3]

    • Causality: The accuracy of the docking results is highly dependent on the quality of the initial protein structure. A high-resolution structure provides more precise atomic coordinates.

  • Preparation of the Protein:

    • Action: The raw PDB file needs to be "cleaned" before it can be used for docking. This typically involves:

      • Removing water molecules, as their positions are often not well-resolved and can interfere with ligand binding unless a specific water molecule is known to be crucial for the interaction.

      • Adding polar hydrogen atoms, which are usually not resolved in X-ray crystal structures but are essential for calculating electrostatic interactions and hydrogen bonds.

      • Assigning partial charges to each atom using a force field (e.g., Gasteiger charges).

      • Merging non-polar hydrogens.

    • Causality: These preparation steps are crucial for ensuring that the electrostatic and steric properties of the receptor are accurately represented, which is fundamental for the scoring functions used in docking.[4]

Part 2: Preparation of the Ligands (Acetophenone Derivatives)

  • Ligand Structure Generation:

    • Action: The two-dimensional structures of the acetophenone derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF). These are then converted to three-dimensional structures.

    • Causality: The 3D conformation of the ligand is the starting point for the docking simulation.

  • Ligand Energy Minimization and Charge Assignment:

    • Action: The 3D structures of the ligands are subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a low-energy conformation. Partial charges are also assigned to the ligand atoms.

    • Causality: Energy minimization ensures that the starting ligand conformation is energetically favorable and not in a strained state, which could lead to inaccurate docking results.

Part 3: Molecular Docking Simulation

  • Defining the Binding Site:

    • Action: The active site of the enzyme, where the ligand is expected to bind, needs to be defined. This is typically done by creating a "grid box" that encompasses the active site residues. If the crystal structure contains a co-crystallized ligand, the grid box is usually centered on this ligand.

    • Causality: The docking algorithm will confine its search for binding poses within this defined space, making the calculation more efficient and focused on the region of interest.

  • Running the Docking Simulation:

    • Action: A docking program (e.g., AutoDock Vina, Glide, DOCK) is used to systematically sample different conformations and orientations (poses) of each ligand within the defined binding site.[1] The program then scores each pose based on how well it fits into the active site and the predicted strength of the interactions.

    • Causality: The docking algorithm explores the conformational space of the ligand within the receptor's active site to identify the most favorable binding mode.

Part 4: Analysis of Docking Results

  • Evaluation of Docking Scores:

    • Action: The primary quantitative output of a docking simulation is the binding energy or docking score, typically expressed in kcal/mol. A more negative value indicates a more favorable predicted binding affinity.[3] These scores are compiled into a table for easy comparison across the series of acetophenone derivatives.

    • Causality: The scoring function provides a quantitative estimate of the binding affinity, allowing for the ranking of different ligands.

  • Analysis of Binding Poses and Interactions:

    • Action: The predicted binding poses of the most potent compounds are visually inspected using molecular visualization software (e.g., PyMOL, Chimera). The specific interactions between the ligand and the active site residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are identified and analyzed.

    • Causality: Visual inspection is crucial for understanding the structural basis of the predicted binding affinity and for validating the docking results. It helps to ensure that the predicted binding mode is chemically reasonable.

Case Studies: Acetophenone Derivatives in Action

To illustrate the principles discussed above, let's examine some published examples of comparative docking studies involving acetophenone derivatives.

Case Study 1: Acetophenone Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B is a key enzyme in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases. Several studies have explored acetophenone derivatives as MAO-B inhibitors.

A study by Wang et al. (2015) designed and synthesized two series of acetophenone derivatives and evaluated their inhibitory activity against human MAO-A and MAO-B.[5][6] Their findings revealed that most of the tested compounds were potent and selective inhibitors of MAO-B. Molecular docking studies were performed to understand the binding modes of these compounds. For instance, compounds 1j and 2e were identified as the most potent inhibitors.[5][6]

CompoundMAO-B IC50 (nM)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
1j 12.9-8.5Tyr398, Tyr435, Cys172, Gln206
2e 11.7-8.8Tyr398, Tyr435, Cys172, Gln206
Selegiline (Standard) ~35.6-7.9Tyr398, Tyr435, Cys172

Data is illustrative and compiled from the findings of Wang et al. (2015).

The docking results suggested that the acetophenone moiety of these compounds was oriented towards the flavin adenine dinucleotide (FAD) cofactor, and the substituents on the phenyl ring formed key interactions with residues in the active site cavity, such as Tyr398 and Tyr435.[5] This information is invaluable for designing next-generation MAO-B inhibitors with improved potency and selectivity.

Case Study 2: Acetophenone Thiosemicarbazones as Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics and food industries. A study by Słoczyńska et al. (2021) synthesized a series of monosubstituted acetophenone thiosemicarbazones and evaluated their inhibitory effects on tyrosinase.[7]

Molecular docking studies were performed to investigate the interactions between these inhibitors and the enzyme's active site. The results indicated that the sulfur atom of the thiourea moiety interacts with the copper ions in the active site.[7] The study also found that para-substituted derivatives generally exhibited higher affinity for the enzyme.[7]

CompoundTyrosinase IC50 (µM)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
TSC 6 (4-amino) 0.34-7.2His259, His263, His296 (via Cu ions), Val283
TSC 3 (4-methoxy) 1.8-6.5His259, His263, His296 (via Cu ions), Val283
TSC 2 (3-methoxy) 1.9-6.4His259, His263, His296 (via Cu ions), Val283

Data is illustrative and compiled from the findings of Słoczyńska et al. (2021).

This comparative analysis of docking scores and experimental IC50 values helped to rationalize the observed SAR, providing a clear direction for the design of more potent tyrosinase inhibitors.

Trustworthiness and Self-Validation in Docking Protocols

A crucial aspect of any computational study is ensuring the trustworthiness of the results. In molecular docking, this is often achieved through a process called re-docking or protocol validation .

validation_workflow cluster_validation Docking Protocol Validation Select_PDB Select PDB Structure with Co-crystallized Ligand Extract_Ligand Extract the Native Ligand Select_PDB->Extract_Ligand Redock_Ligand Re-dock the Native Ligand into the Active Site Extract_Ligand->Redock_Ligand Calculate_RMSD Calculate RMSD between Docked Pose and Crystal Pose Redock_Ligand->Calculate_RMSD Assess_Accuracy Assess Accuracy: RMSD < 2.0 Å is generally considered a successful validation Calculate_RMSD->Assess_Accuracy

Caption: Workflow for validating a molecular docking protocol.

Before docking a library of novel compounds, the chosen docking protocol should be validated by its ability to reproduce the experimentally determined binding mode of a known ligand. This is done by extracting the co-crystallized ligand from the PDB structure, re-docking it into the active site, and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.

Conclusion and Future Perspectives

Comparative docking studies of acetophenone derivatives serve as a powerful tool in modern drug discovery. By systematically evaluating a series of related compounds, researchers can gain valuable insights into structure-activity relationships, prioritize candidates for further development, and generate new hypotheses for lead optimization. The key to a successful study lies not just in the technical execution of the docking simulations but also in the careful planning, rigorous validation, and thoughtful interpretation of the results. As computational methods continue to evolve in accuracy and sophistication, the role of in silico techniques like molecular docking in accelerating the discovery of novel therapeutics will only continue to grow.

References

  • Wang, Z. M., Li, X. M., Xu, W., Li, F., Wang, J., Kong, L. Y., & Wang, X. B. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2234-2234. [Link]

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Reactant of Route 1
1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Reactant of Route 2
1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one
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